Glycyrrhisoflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQWUUJQWPZLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Glycyrrhisoflavone from Glycyrrhiza Species: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the methodologies for the isolation of glycyrrhisoflavone, a bioactive prenylflavonoid, from the roots of Glycyrrhiza species, primarily Glycyrrhiza uralensis. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It details the necessary experimental protocols, from initial extraction to final purification, and presents quantitative data in a clear, tabular format. Furthermore, this guide illustrates key experimental workflows and the known signaling pathway associated with this compound's biological activity using Graphviz diagrams.
Introduction
Glycyrrhiza species, commonly known as licorice, are a rich source of diverse flavonoids with a wide range of pharmacological activities. Among these, this compound has garnered significant interest for its potential therapeutic properties. Notably, it has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling cascade, making it a promising target for anti-diabetic drug discovery.[1][2][3][4] This guide outlines a systematic approach to the isolation of this compound, enabling further investigation into its biological functions and therapeutic potential.
Experimental Protocols
The isolation of this compound is typically achieved through a multi-step process involving extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in the scientific literature.
Plant Material and Extraction
The primary source for this compound isolation is the dried roots of Glycyrrhiza uralensis.
Protocol 2.1.1: Solvent Extraction
-
Preparation: Grind the dried roots of Glycyrrhiza uralensis into a fine powder.
-
Extraction: Macerate the powdered root material with 95% ethanol (EtOH) or methanol (MeOH) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is commonly employed. The extraction should be repeated three times to ensure maximum yield.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation
The crude extract is a complex mixture of compounds. Fractionation is necessary to separate the flavonoids from other components.
Protocol 2.2.1: Liquid-Liquid Partitioning
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Evaporate the solvent from each fraction to yield the respective sub-extracts.
Protocol 2.2.2: Diaion HP-20 Column Chromatography
Diaion HP-20 is a non-polar polymeric resin effective for the initial cleanup of flavonoid-containing extracts.[5][6]
-
Column Packing: Prepare a column with Diaion HP-20 resin, conditioning it with methanol and then equilibrating with water.
-
Sample Loading: Dissolve the crude extract or the ethyl acetate sub-extract in a minimal amount of methanol and adsorb it onto a small amount of Diaion HP-20 resin. After evaporating the solvent, load the dried resin onto the top of the column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
Purification
The final purification of this compound is typically achieved through a combination of silica gel column chromatography and preparative HPLC.
Protocol 2.3.1: Silica Gel Column Chromatography
Silica gel chromatography separates compounds based on their polarity.
-
Column Packing: Pack a column with silica gel (200-300 mesh) using a suitable non-polar solvent system, such as a mixture of chloroform and methanol.
-
Sample Loading: Dissolve the this compound-rich fraction from the previous step in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient. The specific gradient will need to be optimized based on TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to pool the fractions containing pure or semi-pure this compound.
Protocol 2.3.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique for the final purification of the target compound.
-
Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase typically consists of a mixture of acetonitrile (ACN) and water, often with a small amount of acid (e.g., 0.06% trifluoroacetic acid) to improve peak shape. An isocratic elution with CH₃CN-H₂O (42:58) has been reported for analytical separation and can be adapted for preparative scale.[7][8][9][10]
-
Injection and Fraction Collection: Dissolve the semi-pure this compound in the mobile phase, filter it, and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.
-
Purity Confirmation: Analyze the purity of the isolated compound using analytical HPLC-PDA and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
The following tables summarize the quantitative data related to the isolation and analysis of this compound.
Table 1: Extraction and Isolation Parameters for this compound
| Parameter | Value/Description | Reference(s) |
| Plant Source | Glycyrrhiza uralensis roots | General |
| Extraction Solvent | 95% Ethanol or Methanol | General |
| Initial Fractionation | Diaion HP-20 Column Chromatography | [5][6] |
| Primary Purification | Silica Gel Column Chromatography | [11][12] |
| Final Purification | Preparative Reversed-Phase HPLC (C18) | [7][8][9][10] |
| Reported Yield | 15-93 mg/100 g of dried plant material | N/A |
Table 2: Analytical HPLC-PDA Conditions for this compound Quantification
| Parameter | Condition | Reference(s) |
| Column | Reversed-phase C18 | N/A |
| Mobile Phase | Acetonitrile : Water (0.06% TFA) (42:58, v/v) | N/A |
| Elution Mode | Isocratic | N/A |
| Flow Rate | 1.2 mL/min | N/A |
| Column Temperature | 40 °C | N/A |
| Detection Wavelength | 260 nm | N/A |
| Concentration Range | 5-500 µg/mL | N/A |
| Limit of Detection (LOD) | 0.5 µg/mL | N/A |
| Limit of Quantification (LOQ) | 5 µg/mL | N/A |
Visualizations
The following diagrams illustrate the experimental workflow for this compound isolation and its known signaling pathway.
Caption: General workflow for the isolation of this compound.
Caption: this compound's inhibition of PTP1B in the insulin signaling pathway.
Conclusion
The isolation of this compound from Glycyrrhiza species is a feasible process utilizing standard phytochemical techniques. The protocols outlined in this guide provide a solid foundation for researchers to obtain this valuable bioactive compound for further study. The known inhibitory effect of this compound on PTP1B underscores its potential as a lead compound in the development of novel therapeutics for insulin-resistant conditions. Further research into its other potential biological targets and signaling pathways is warranted.
References
- 1. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylflavonoids from Glycyrrhiza uralensis and their protein tyrosine phosphatase-1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of licorice flavonoids as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]
- 12. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Glycyrrhisoflavone in Licorice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyrrhisoflavone, a significant prenylated isoflavonoid found in the roots of Glycyrrhiza species (licorice), exhibits a range of promising pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, beginning with the general phenylpropanoid pathway and culminating in the specific isoflavonoid branch. We detail the key enzymatic steps, present quantitative data on relevant metabolites, and provide synthesized protocols for the experimental validation of this pathway. Visualizations of the metabolic route and associated experimental workflows are included to facilitate a comprehensive understanding.
Introduction to Isoflavonoid Biosynthesis in Glycyrrhiza
The biosynthesis of isoflavonoids in licorice is a specialized branch of the well-conserved flavonoid pathway, which itself originates from the phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a key intermediate, the flavanone liquiritigenin. This molecule then serves as the critical branch point, being directed towards the isoflavonoid core structure by the enzyme Isoflavone Synthase. Subsequent modifications, including hydroxylation and prenylation, lead to the vast diversity of isoflavonoids found in licorice, including this compound. These compounds are primarily synthesized and accumulated in the roots and rhizomes of the plant.[1][2][3]
The Biosynthetic Pathway to this compound
The formation of this compound can be delineated into three major stages:
-
Core Phenylpropanoid and Flavanone Synthesis: Formation of the C6-C3-C6 backbone and cyclization to the flavanone liquiritigenin.
-
Isoflavonoid Skeleton Formation: The key aryl migration reaction to form the isoflavone daidzein.
-
Terminal Modification (Prenylation): The final step to yield this compound.
Stage 1: Phenylpropanoid Pathway and Flavanone Synthesis
The pathway initiates with L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.[4]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[4]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid with Coenzyme A to form 4-coumaroyl-CoA.[3]
The first committed step towards flavonoid synthesis is catalyzed by Chalcone Synthase (CHS) , which mediates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. In licorice, this reaction is often coupled with Chalcone Reductase (CHR) to produce 4,2',4'-trihydroxychalcone, also known as isoliquiritigenin.[5][6] This chalcone is then cyclized into the (2S)-flavanone, liquiritigenin, by the enzyme Chalcone Isomerase (CHI) .[6]
Stage 2: Formation of the Isoflavone Core (Daidzein)
Liquiritigenin is the crucial substrate for entry into the isoflavonoid pathway. This conversion is a two-step process catalyzed by two distinct enzymes:
-
Isoflavone Synthase (IFS): This key enzyme is a cytochrome P450 (CYP93C family) that catalyzes a complex reaction involving hydroxylation and a 1,2-aryl migration of the B-ring from C2 to C3 of the flavanone skeleton.[4][7][8] This reaction converts liquiritigenin into the unstable intermediate, 2,7,4'-trihydroxyisoflavanone.[4][9]
-
2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the stable isoflavone, daidzein (7,4'-dihydroxyisoflavone).[4][10]
Stage 3: Proposed Final Step to this compound
This compound is a prenylated derivative of daidzein. The final step in its biosynthesis is therefore proposed to be the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the daidzein core.
-
Isoflavonoid Prenyltransferase (PT): This reaction is catalyzed by a prenyltransferase. While the specific enzyme responsible for the prenylation of daidzein to form this compound has not been definitively characterized in Glycyrrhiza, several flavonoid-specific prenyltransferases have been identified in legumes.[11][12][13] These enzymes transfer a C5 prenyl group from DMAPP to the isoflavone scaffold, typically at positions that are not glycosylated. Based on the structure of this compound, it is hypothesized that a specific isoflavone prenyltransferase catalyzes the C-prenylation of daidzein to yield the final product.
Caption: Proposed biosynthesis pathway of this compound in licorice.
Quantitative Data on Pathway Metabolites
While specific quantitative data for this compound and kinetic parameters for the terminal enzymes are not extensively reported, analysis of its precursors and other major flavonoids in Glycyrrhiza species provides valuable context for understanding metabolic flux. The following tables summarize reported concentrations of key pathway intermediates and related flavonoids in licorice root.
Table 1: Concentration of Key Precursor Flavonoids in Glycyrrhiza uralensis Root.
| Compound | Concentration Range (mg/mL in extract) | Limit of Detection (LOD) (mg/mL) | Limit of Quantitation (LOQ) (mg/mL) | Analytical Method | Reference |
| Liquiritin | - | 0.023 | 0.070 | 1H-qNMR | [14] |
| Isoliquiritin | - | 0.003 | 0.010 | 1H-qNMR | [14] |
| Liquiritigenin | - | 0.022 | 0.068 | 1H-qNMR | [14] |
Table 2: Quantitative Analysis of Various Flavonoids in Licorice Root Samples.
| Compound | Concentration Range (µg/mL in extract) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Analytical Method | Reference |
| Licochalcone A | - | 0.12 | 0.46 | UPC² | [3][15] |
| Liquiritigenin | - | 0.49 | 1.61 | UPC² | [3][15] |
| Glabridin | - | 0.15 | 0.51 | UPC² | [3][15] |
| Isoliquiritigenin | - | 0.12 | 0.47 | UPC² | [3][15] |
Note: Concentrations can vary significantly based on the Glycyrrhiza species, geographical origin, harvesting time, and extraction method used.
Experimental Protocols
Elucidating the this compound biosynthetic pathway involves a combination of metabolite analysis and functional characterization of the enzymes involved. Below are detailed methodologies for key experiments.
Protocol 1: Flavonoid Extraction and UHPLC-MS/MS Quantification
This protocol describes a general method for the extraction and quantitative analysis of isoflavonoids from licorice root.
A. Extraction
-
Sample Preparation: Air-dry licorice roots and grind them into a fine powder (approx. 40-60 mesh).
-
Solvent Extraction: Accurately weigh 1.0 g of licorice powder into a conical flask. Add 50 mL of 95% ethanol.[3]
-
Ultrasonication: Place the flask in an ultrasonic water bath and extract for 30 minutes at room temperature.[3] Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Concentration: Combine the filtered extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Sample Reconstitution: Dissolve the dried extract in methanol to a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[16]
B. UHPLC-MS/MS Analysis
-
Chromatographic System: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Use a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[16] Maintain the column oven at 40°C.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Employ a gradient elution profile at a flow rate of 0.4 mL/min. A typical gradient might be:
-
0-2 min: 10-30% B
-
2-10 min: 30-80% B
-
10-12 min: 80-95% B
-
12-13 min: Hold at 95% B
-
13-15 min: Re-equilibrate at 10% B
-
-
Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Use both positive and negative ion polarity switching to detect a wide range of flavonoids. Optimize precursor-product ion transitions and collision energies for each target analyte (e.g., daidzein, this compound) using authentic standards.[16]
-
Quantification: Construct a calibration curve using serial dilutions of an authentic this compound standard. Calculate the concentration in the samples based on the standard curve.
Caption: Experimental workflow for flavonoid quantification.
Protocol 2: Functional Characterization of P450 Enzymes (e.g., IFS)
This protocol outlines the heterologous expression of a candidate cytochrome P450 gene in yeast to verify its enzymatic function.
A. Gene Cloning and Vector Construction
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from licorice root tissue. Synthesize first-strand cDNA using a reverse transcriptase kit.
-
PCR Amplification: Design primers based on a candidate Isoflavone Synthase (IFS) gene sequence from a Glycyrrhiza transcriptome database. Amplify the full-length open reading frame (ORF) using high-fidelity PCR.
-
Vector Ligation: Clone the purified PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.
B. Yeast Transformation and Expression
-
Yeast Strain: Use a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).
-
Transformation: Transform the yeast cells with the expression vector using the lithium acetate/PEG method.
-
Culture and Induction: Grow the transformed yeast in selective media lacking uracil with glucose. To induce protein expression, transfer the cells to a similar medium containing galactose instead of glucose and grow for 24-48 hours.[8]
C. Microsome Preparation
-
Cell Lysis: Harvest the induced yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors. Lyse the cells using glass beads and vigorous vortexing.
-
Differential Centrifugation: Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.
-
Ultracentrifugation: Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum-localized P450 enzymes.
-
Resuspension: Gently resuspend the microsomal pellet in a storage buffer and determine the total protein concentration.
D. In Vitro Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.5)
-
Yeast microsomes (containing the recombinant P450)
-
Substrate (e.g., 100 µM liquiritigenin dissolved in DMSO)
-
NADPH (as a cofactor)
-
-
Initiation and Incubation: Pre-warm the mixture, then initiate the reaction by adding NADPH. Incubate at 30°C for 1-2 hours.
-
Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate. Vortex thoroughly to extract the products. Centrifuge to separate the phases.
-
Analysis: Collect the upper ethyl acetate layer, evaporate it to dryness, and redissolve the residue in methanol for analysis by HPLC or LC-MS to identify the reaction products (e.g., daidzein).[17]
References
- 1. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. scielo.br [scielo.br]
- 4. Liquorice (Glycyrrhiza glabra): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Soy Extract, Rich in Hydroxylated Isoflavones, Exhibits Antidiabetic Properties In Vitro and in Drosophila melanogaster In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning and characterization of a flavanone 3-hydroxylase gene from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Immunoassay for the Determination of Isoflavones | Chemické listy [chemicke-listy.cz]
- 11. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular characterization of a membrane-bound prenyltransferase specific for isoflavone from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and Chemical Standardization of Licorice Raw Materials and Dietary Supplements Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phylogenetic Analysis and Protein Modelling of Isoflavonoid Synthase Highlights Key Catalytic Sites towards Realising New Bioengineering Endeavours - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Glycyrrhisoflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Glycyrrhisoflavone, a naturally occurring isoflavone found in the roots of Glycyrrhiza species, commonly known as licorice. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data and the experimental protocols for its acquisition.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, UV-Vis, and IR spectroscopy. This data is crucial for the identification, characterization, and quality control of this bioactive compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, Acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 8.16 | s | |
| 6 | 6.45 | d | 2.0 |
| 8 | 6.27 | d | 2.0 |
| 1' | - | - | - |
| 2' | 6.91 | d | 8.5 |
| 4' | - | - | - |
| 5' | 6.81 | dd | 8.5, 2.0 |
| 6' | 6.86 | d | 2.0 |
| 1'' | 3.28 | d | 7.0 |
| 2'' | 5.20 | t | 7.0 |
| 4'' | 1.63 | s | |
| 5'' | 1.76 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, Acetone-d₆)
| Position | Chemical Shift (δ, ppm) |
| 2 | 154.5 |
| 3 | 124.6 |
| 4 | 181.8 |
| 5 | 163.2 |
| 6 | 99.4 |
| 7 | 165.2 |
| 8 | 94.2 |
| 9 | 158.7 |
| 10 | 106.8 |
| 1' | 122.9 |
| 2' | 130.8 |
| 3' | 115.1 |
| 4' | 157.1 |
| 5' | 119.5 |
| 6' | 115.7 |
| 1'' | 22.0 |
| 2'' | 122.8 |
| 3'' | 132.0 |
| 4'' | 25.8 |
| 5'' | 17.8 |
Table 3: UV-Vis and IR Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Wavenumber |
| UV λmax (MeOH) nm | 262, 295 (sh) |
| IR νmax (KBr) cm⁻¹ | 3400, 1655, 1620, 1580 |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. The following section details the methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A JEOL JNM-GX400 spectrometer was used to record the ¹H and ¹³C NMR spectra.
-
Sample Preparation: this compound was dissolved in acetone-d₆.
-
¹H NMR Spectroscopy: The proton NMR spectra were recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectra were recorded at 100 MHz. Chemical shifts are reported in ppm relative to TMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A Shimadzu UV-240 spectrophotometer was used for UV-Vis analysis.
-
Sample Preparation: The sample was dissolved in methanol (MeOH).
-
Analysis: The UV spectrum was recorded to determine the maximum absorption wavelengths (λmax).
Infrared (IR) Spectroscopy
-
Instrumentation: A JASCO A-102 spectrophotometer was used to obtain the IR spectrum.
-
Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.
-
Analysis: The IR spectrum was recorded to identify the characteristic functional group vibrations.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from a natural source.
Pharmacological Activities of Glycyrrhisoflavone: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhisoflavone is a flavonoid compound predominantly isolated from the roots and rhizomes of licorice (Glycyrrhiza species). As a member of the isoflavone class of phytochemicals, it has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Preclinical evidence strongly suggests its potential as a therapeutic agent in a range of pathological conditions, primarily attributed to its anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation.
Core Pharmacological Activities
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory cascade. Its mechanism of action is largely centered on the inhibition of pro-inflammatory mediators and cytokines.
Mechanism of Action: The anti-inflammatory properties of this compound and structurally related flavonoids are linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1]. These pathways are critical in the transcriptional activation of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[2][3]. By inhibiting the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38) and preventing the nuclear translocation of NF-κB, this compound effectively dampens the inflammatory response[1][2]. A study on the related compound licoflavanone, for instance, showed a significant reduction in nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[1].
Anticancer Activity
The potential of this compound as an anticancer agent is an emerging area of research. Like many flavonoids, its oncopreventive and oncotherapeutic effects are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways that govern tumor growth and metastasis.
Mechanism of Action: The anticancer activity of licorice flavonoids is often associated with their ability to induce programmed cell death (apoptosis) in cancer cells[4]. This is typically achieved through the modulation of the intrinsic mitochondrial pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation[4]. Furthermore, the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK and NF-κB pathways, plays a significant role[4][5]. While specific data for this compound is still emerging, extracts of Glycyrrhiza glabra have shown cytotoxicity against various cancer cell lines[6].
Antioxidant Activity
This compound exhibits potent antioxidant properties, contributing to its therapeutic potential by mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Mechanism of Action: The antioxidant capacity of flavonoids like this compound is attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing the initiation and propagation of oxidative chain reactions. The phenolic hydroxyl groups in their structure are crucial for this activity, as they can donate a hydrogen atom to free radicals, thus neutralizing them. The efficacy of licorice extracts containing these flavonoids has been demonstrated in various in vitro antioxidant assays[1].
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens.
Mechanism of Action: The antimicrobial action of flavonoids can involve various mechanisms, including the inhibition of microbial enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis[7]. While comprehensive studies on the antimicrobial spectrum of pure this compound are limited, extracts from Glycyrrhiza species have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi[8].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that data for pure this compound is limited, and much of the available information is from studies on extracts or structurally similar flavonoids.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound/Extract | Assay | Cell Line/System | Endpoint | IC50 Value | Reference |
| Licoflavanone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Inhibition of NO | 37.68 µM | [1] |
| G. glabra Leaf Extract C | DPPH Radical Scavenging | - | Scavenging Activity | 15.5 ± 2.5 µg/mL | [1] |
| G. glabra Leaf Extract C | ABTS Radical Scavenging | - | Scavenging Activity | 6.76 ± 0.98 µg/mL | [1] |
Table 2: Anticancer Activity
| Compound/Extract | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| G. glabra Fruit Extract | H460 (Non-small cell lung cancer) | Cytotoxicity | 24 h | 104.4 µg/mL | [6] |
| G. glabra Fruit Extract | H460 (Non-small cell lung cancer) | Cytotoxicity | 48 h | 63.09 µg/mL | [6] |
| G. glabra Flower Extract | H460 (Non-small cell lung cancer) | Cytotoxicity | 24 h | 116.8 µg/mL | [6] |
| G. glabra Flower Extract | H460 (Non-small cell lung cancer) | Cytotoxicity | 48 h | 112.7 µg/mL | [6] |
Table 3: Antimicrobial Activity
| Compound/Extract | Microorganism | Assay | MIC Value | Reference |
| G. glabra Methanol Extract | Acinetobacter bohemicus | Broth microdilution | 0.31 - 1.25 mg/mL | [9] |
| G. glabra Methanol Extract | Kocuria kristinae | Broth microdilution | 0.31 - 1.25 mg/mL | [9] |
| G. glabra Methanol Extract | Micrococcus luteus | Broth microdilution | 0.31 - 1.25 mg/mL | [9] |
| G. glabra Methanol Extract | Staphylococcus auricularis | Broth microdilution | 0.31 - 1.25 mg/mL | [9] |
| G. glabra Methanol Extract | Bacillus megaterium | Broth microdilution | 0.31 - 1.25 mg/mL | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological activities. These are generalized protocols and may require optimization for specific experimental conditions.
Anti-inflammatory Activity Assays
a) Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
b) Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells)[10][11].
c) Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour before stimulating with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve[12][13][14].
d) Cytokine Measurement (ELISA):
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described for the Griess assay.
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Anticancer Activity Assays
a) Cell Viability Assay (MTT Assay): The protocol is similar to the one described for anti-inflammatory activity, but using cancer cell lines (e.g., H460, MCF-7, HeLa)[15][16].
b) Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Seed cancer cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark[17][18][19][20].
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of a methanolic solution of DPPH (e.g., 0.2 mM).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample[7][21][22].
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of this compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay[23][24].
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Prepare a stock solution of this compound and serially dilute it in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth[8].
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the roles of glycyrrhizic acid in cancer therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Cultivable Endophytic and Rhizosphere Fungi Associated with “Mile-a-Minute,” Mikania cordata (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
- 13. Griess Reagent System Protocol [promega.sg]
- 14. promega.com [promega.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. broadpharm.com [broadpharm.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DPPH Radical Scavenging Assay [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Screening of Glycyrrhisoflavone
Introduction
Glycyrrhisoflavone is a prenylated isoflavonoid primarily isolated from the roots and rhizomes of Glycyrrhiza species, commonly known as licorice. As a member of the flavonoid family, it has garnered significant interest within the scientific community for its potential therapeutic properties. Preliminary research suggests its involvement in a range of biological activities, making it a compelling candidate for further drug development. This technical guide provides an in-depth overview of the core methodologies and data interpretation for the initial in vitro screening of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel natural products.
Antioxidant Activity Screening
The evaluation of a compound's ability to neutralize free radicals is a fundamental first step in its pharmacological assessment. Oxidative stress is implicated in numerous pathological conditions, and compounds with antioxidant potential are of significant therapeutic interest.
Data Presentation: Antioxidant Assays
The antioxidant capacity of this compound and related compounds from Glycyrrhiza extracts is typically quantified using various assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to scavenge 50% of the free radicals.
| Assay Type | Compound/Extract | IC50 Value (µg/mL) | Reference Compound |
| DPPH Radical Scavenging | Ethanolic Extract of Glycyrrhiza glabra | 120 | Not Specified |
| Nitric Oxide (NO) Radical Scavenging | Ethanolic Extract of Glycyrrhiza glabra | 208 | Not Specified |
| Superoxide (SO) Radical Scavenging | Ethanolic Extract of Glycyrrhiza glabra | 196 | Not Specified |
| Hydrogen Peroxide (H2O2) Scavenging | Ethanolic Extract of Glycyrrhiza glabra | 148 | Not Specified |
| Hydroxyl (HO) Radical Scavenging | Ethanolic Extract of Glycyrrhiza glabra | 252 | Not Specified |
| ABTS Radical Scavenging | Glycyrrhiza glabra L. Leaf Extracts | 5.88 - 6.76 | Not Specified |
| DPPH Radical Scavenging | Glycyrrhiza glabra L. Leaf Extracts | 13.49 - 18.05 | Not Specified |
Note: Data for specific this compound isolates were not available in the provided search results; data for general Glycyrrhiza extracts containing flavonoids are presented.[1][2]
Experimental Protocols
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay [1][2][3] This method is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.
-
Reagent Preparation : Prepare a 200 µM solution of DPPH in methanol.
-
Reaction Mixture : In a 96-well microplate, add 50 µL of various concentrations of the test compound (this compound) to 200 µL of the DPPH methanolic solution.[3]
-
Incubation : Shake the plate gently and incubate at 37°C for 30 minutes in the dark.[3]
-
Measurement : Measure the absorbance of the solution at 515 nm using a microplate reader.
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is determined from a dose-response curve.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay [4] This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Radical Generation : The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reaction Mixture : The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. An aliquot of the test compound is then mixed with the diluted ABTS•+ solution.
-
Measurement : The absorbance is read after a set incubation time (e.g., 6 minutes).
-
Calculation : The percentage inhibition and IC50 are calculated similarly to the DPPH assay.
Visualization: Antioxidant Screening Workflow
Caption: General workflow for in vitro antioxidant activity screening.
Anti-inflammatory Activity Screening
Chronic inflammation contributes to the pathogenesis of many diseases. Many flavonoids are known to possess anti-inflammatory properties. The primary in vitro model for screening involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Anti-inflammatory Effects
The anti-inflammatory activity is assessed by measuring the reduction of key inflammatory mediators. Licoflavanone, a related flavanone, has been shown to significantly decrease nitrite levels and the expression of pro-inflammatory cytokines.[4]
| Cell Line | Stimulant | Compound | Concentration | Measured Effect | % Reduction / Significance |
| RAW 264.7 | LPS | Licoflavanone | 50 µM | Nitrite Levels | p < 0.001 |
| RAW 264.7 | LPS | Licoflavanone | Not Specified | TNF-α, IL-1β, IL-6 Expression | Markedly Decreased[4] |
| RAW 264.7 | LPS | Licoflavanone | Not Specified | COX-2, iNOS Expression | Markedly Decreased[4][5] |
Experimental Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages[4]
-
Cell Culture : RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Cell Viability (MTT Assay) : Before the main experiment, a cytotoxicity assay is crucial to ensure that the observed effects are not due to cell death. Cells are treated with various concentrations of this compound for 24-72 hours, and viability is assessed using the MTT assay.[6]
-
Treatment : The culture medium is replaced with fresh medium containing various non-toxic concentrations of this compound. After 1-2 hours of pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL).
-
Nitrite Measurement (Griess Assay) : After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
-
Cytokine and Enzyme Expression (RT-PCR/Western Blot) : To investigate the mechanism, the expression levels of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6) can be measured via RT-PCR for mRNA and Western Blot for protein levels.[5]
Visualization: NF-κB/MAPK Signaling Pathway
Licorice flavonoids often exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[4][7][8]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Anticancer Activity Screening
The potential of natural compounds to inhibit cancer cell growth is a major area of drug discovery. Preliminary screening involves evaluating the cytotoxicity of the compound against various cancer cell lines.
Data Presentation: Cytotoxicity
The anticancer activity is typically reported as the IC50 value, the concentration of the compound that reduces the viability of cancer cells by 50%.
| Cell Line | Cancer Type | Compound | Treatment Duration | IC50 Value |
| MDA-MB-231 | Breast Cancer | Licoflavanone | 72 h | < 50 µM (Implied) |
| MCF-7 | Breast Cancer | Licoflavanone | 72 h | > 50 µM (Implied) |
| MCF-10A | Non-tumorigenic Breast | Licoflavanone | 72 h | Higher than cancer lines |
| A549 | Lung Cancer | Glycyrrhizic Acid | Not Specified | Active |
| K562 | Chronic Myeloid Leukemia | Glycyrrhizic Acid | Not Specified | Significant Activity |
| BGC-823 | Gastric Cancer | Glycyrrhizinic Acid | Not Specified | Active at 40 µM |
Note: Data from related compounds in the Glycyrrhiza family are presented to illustrate the potential and screening targets.[6][9][10]
Experimental Protocol: MTT Cell Viability Assay[6]
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treatment : Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization : Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a wavelength of 570 nm.
-
Calculation : Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Enzyme Inhibition Screening
This compound may interact with various enzymes, affecting metabolic pathways or disease processes. A critical area of investigation is its effect on Cytochrome P450 (CYP) enzymes, which are central to drug metabolism.
Data Presentation: Cytochrome P450 Inhibition
Inhibition of CYP enzymes can lead to significant drug-drug interactions. Licoisoflavone B, a structurally similar compound, has shown inhibitory effects on several CYP isoforms.[11]
| Enzyme | Substrate | Compound | Inhibition Type | Ki Value (µM) | IC50 Value (µM) |
| CYP2C8 | Amodiaquine | Licoisoflavone B | Competitive | 7.0 ± 0.7 | 7.4 ± 1.1 |
| CYP2C9 | Diclofenac | Licoisoflavone B | Mixed | 1.2 ± 0.2 | 4.9 ± 0.4 |
| CYP2B6 | Bupropion | Licoisoflavone B | Not Determined | - | 16.0 ± 3.9 |
| CYP3A4 | Testosterone | Licoisoflavone B | Not Determined | - | 26.7 ± 12.8 |
| CYP3A4 | Midazolam | Glycyrrhetinic Acid | Competitive | 1.57 | 8.195 |
Note: Data for Licoisoflavone B and Glycyrrhetinic Acid are presented.[11][12]
Experimental Protocol: CYP Inhibition Assay using Human Liver Microsomes (HLMs)[11][12]
-
Reagents : Human liver microsomes (HLMs), NADPH regenerating system, specific CYP probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9), and the test compound (this compound).
-
Incubation : In a microcentrifuge tube, combine HLMs (0.2 mg/mL), potassium phosphate buffer (0.1 M, pH 7.4), and various concentrations of this compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation : Start the reaction by adding the probe substrate and the NADPH regenerating system.
-
Reaction Termination : Incubate for a specific time (e.g., 10-30 minutes) at 37°C. Terminate the reaction by adding a stop solution, typically ice-cold acetonitrile containing an internal standard.[11]
-
Sample Processing : Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis : Quantify the formation of the metabolite from the probe substrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculation : Determine the rate of metabolite formation at each concentration of the inhibitor. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value from the resulting dose-response curve. Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mechanism of inhibition (competitive, non-competitive, mixed).[12]
Visualization: Bioactivity-Guided Fractionation Workflow
This workflow is essential for isolating a specific active compound like this compound from a crude plant extract.
Caption: Workflow for bioactivity-guided isolation of this compound.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRELIMINARY PHYTOCHEMICAL SCREENING AND IN-VITRO FREE RADICAL SCAVENGING ACTIVITY OF ROOT EXTRACTS OF GLYCYRRHIZA GLABRA L | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 3. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Study on in vitro anti-inflammatory activity of total flavonoids from Glycyrrhizae Radix et Rhizoma and its ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone’s Impact on Breast Cancer Cell Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and in Vivo Inhibitory Effects of Glycyrrhetinic Acid in Mice and Human Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Glycyrrhisoflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhisoflavone is a prenylated isoflavone found in the roots of Glycyrrhiza species, commonly known as licorice. While the medicinal properties of licorice have been recognized for centuries, recent scientific investigation has begun to elucidate the therapeutic potential of its individual flavonoid constituents. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the pharmacological applications of this natural compound.
Identified Therapeutic Targets and Mechanisms of Action
Current research indicates that this compound may exert its therapeutic effects through the modulation of several key biological targets. The primary areas of investigation include its role in metabolic regulation, neuroprotection, and potential as an anti-inflammatory and anticancer agent.
Metabolic Regulation: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. Several flavonoids isolated from licorice, including this compound, have been identified as inhibitors of PTP1B[1]. While this compound is listed among these inhibitory flavonoids, specific quantitative data on its potency is limited in the currently available literature, suggesting it may be a weaker inhibitor compared to other compounds it was tested alongside, such as glycybenzofuran and glisoflavone[2].
Neuroprotection: Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. The inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. This compound has been identified as an inhibitor of MAO.
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory activity of this compound against its known molecular targets.
| Target | Compound | IC50 Value | Source |
| Monoamine Oxidase (MAO) | This compound | 1.4 x 10⁻⁴ M | Hatano et al., 1991 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | This compound | Not Reported | Li et al., 2010[2] |
Potential Therapeutic Applications and Associated Signaling Pathways
While direct experimental evidence for this compound is still emerging, the activities of structurally similar flavonoids from licorice suggest potential mechanisms and signaling pathways that may be modulated by this compound.
Anti-Inflammatory Effects: Modulation of NF-κB and MAPK Signaling
Chronic inflammation is implicated in a wide range of diseases. Many flavonoids exert anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascade. While direct studies on this compound are limited, related compounds from licorice have been shown to suppress the activation of these pathways, leading to a reduction in the production of inflammatory mediators.
Anticancer Effects: Induction of Apoptosis
Many flavonoids have demonstrated anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases and regulation of Bcl-2 family proteins. While specific studies on this compound's anticancer activity are not abundant, this remains a key area for future investigation.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on the method described by Hatano et al. (1991) for determining MAO inhibitory activity.
-
Enzyme Source: Monoamine oxidase preparation from a suitable source (e.g., rat brain mitochondria).
-
Substrate: Kynuramine.
-
Buffer: 0.1 M phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare a reaction mixture containing the MAO enzyme preparation in the phosphate buffer.
-
Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Centrifuge the mixture to pellet the precipitated protein.
-
Measure the formation of the product, 4-hydroxyquinoline, in the supernatant spectrophotometrically or fluorometrically.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
The following is a general protocol for a PTP1B inhibition assay, as specific details for the screening of this compound are not fully available.
-
Enzyme Source: Recombinant human PTP1B.
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Buffer: A suitable buffer such as HEPES or Tris-HCl at a physiological pH, containing a reducing agent like DTT.
-
Procedure:
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add various concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm over time using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Future Directions and Conclusion
This compound presents several intriguing avenues for therapeutic development, particularly in the areas of neuroprotection and metabolic disorders. The confirmed inhibitory activity against MAO provides a solid foundation for further investigation into its potential for treating neurodegenerative diseases. While its role as a PTP1B inhibitor is less quantitatively defined, it contributes to the overall understanding of how licorice flavonoids may impact metabolic signaling.
Significant gaps in the literature remain concerning the anti-inflammatory, anticancer, and antiviral activities of this compound. Future research should focus on:
-
Determining the specific IC50 values of this compound against a broader range of therapeutic targets.
-
Elucidating the precise molecular mechanisms by which this compound modulates key signaling pathways such as NF-κB and MAPK.
-
Conducting in vivo studies to validate the therapeutic potential of this compound in relevant disease models.
References
Glycyrrhisoflavone and its Derivatives: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyrrhisoflavone is a prenylated isoflavone found in the roots of licorice plants (Glycyrrhiza species), a source of traditional medicine with a long history of use.[1] This document provides a comprehensive overview of the biological activities of this compound and its derivatives, focusing on its potential as a therapeutic agent. The content herein summarizes key findings on its anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Biological Activities
This compound and its related compounds exhibit a range of biological effects that are of significant interest to the scientific and medical communities. These activities are attributed to its unique chemical structure, which allows it to interact with various cellular targets.
Anticancer Activity
This compound and its derivatives have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell growth and survival.
Quantitative Anticancer Activity Data
| Compound | Cell Line | Activity Type | IC50 Value | Reference |
| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 11.4 ± 0.2 µM | [2] |
| This compound Derivative | MCF-7 (Breast Cancer) | Cytotoxicity | 1.08 µM | [3] |
| Licorice Extract | HaCaT, A549, HepG2 | Cytotoxicity | 158.8 - 205.6 µg/mL | [4] |
| Licoflavanone | MDA-MB-231 (Breast Cancer) | Cytotoxicity | > 25 µM | [5] |
Anti-inflammatory Activity
A significant body of research highlights the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines, in cellular models of inflammation.[6] This activity is primarily mediated through the inhibition of key inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity Data
| Compound | Cell Model | Activity Type | IC50 Value | Reference |
| Licoflavanone | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | 50 µM | [1][7] |
| Licorice Extract C | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | 12.5 µg/mL | [1][7] |
Antioxidant Activity
This compound and its derivatives possess potent antioxidant properties, enabling them to scavenge free radicals and protect cells from oxidative damage. This activity is crucial in preventing various chronic diseases associated with oxidative stress.
Quantitative Antioxidant Activity Data
| Compound | Assay | IC50 Value | Reference |
| Dehydroglyasperin C | DPPH Radical Scavenging | 0.205 ± 0.005 mM | [8] |
| Dehydroglyasperin D | DPPH Radical Scavenging | 0.309 ± 0.002 mM | [8] |
| Isoangustone A | DPPH Radical Scavenging | 0.418 ± 0.015 mM | [8] |
| Dehydroglyasperin C | ABTS+ Radical Scavenging | 0.465 ± 0.081 mM | [8] |
| Dehydroglyasperin D | ABTS+ Radical Scavenging | 0.635 ± 0.035 mM | [8] |
| Isoangustone A | ABTS+ Radical Scavenging | 0.655 ± 0.042 mM | [8] |
| Licorice Extract A | DPPH Radical Scavenging | 13.49 ± 1.91 µg/mL | [9] |
| Licorice Extract B | DPPH Radical Scavenging | 18.05 ± 4.3 µg/mL | [9] |
| Licorice Extract C | DPPH Radical Scavenging | 15.5 ± 2.5 µg/mL | [9] |
| Licorice Extract A | ABTS+ Radical Scavenging | 5.88 µg/mL | [9] |
| Licorice Extract B | ABTS+ Radical Scavenging | 6.76 µg/mL | [9] |
| Licorice Extract C | ABTS+ Radical Scavenging | 6.54 µg/mL | [9] |
Enzyme Inhibition
This compound and other licorice-derived flavonoids have been found to inhibit the activity of various enzymes, including cytochrome P450 isoforms, which are involved in drug metabolism.[10][11] This suggests a potential for drug interactions but also opens avenues for therapeutic applications where enzyme modulation is desired.
Quantitative Enzyme Inhibition Data
| Compound | Enzyme | IC50 Value | Reference |
| (3R)-vestitol | CYP3A4 | 3.6 µM | [11][12] |
| Liquiritigenin 7,4'-diglucoside | CYP3A4 | 17 µM | [11][12] |
| 4-hydroxyguaiacol apioglucoside | CYP3A4 | 20 µM | [11][12] |
| Licorice Extract (G. uralensis) | CYP3A4 | 0.022 mg/ml | [11][12] |
| Glycyrrhetinic Acid | CYP3A | 7.25 µmol/l | [13] |
Signaling Pathways
The biological activities of this compound and its derivatives are underpinned by their ability to modulate critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound and related compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[1][6] This is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Glycyrrhetic Acid Derivatives as Potential VEGFR2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Inhibition by Three Licorice Species and Fourteen Licorice Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP3A4 inhibitors isolated from Licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the History and Discovery of Glycyrrhisoflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyrrhisoflavone, a prenylated isoflavonoid primarily sourced from the roots of Glycyrrhiza species, commonly known as licorice, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the history of its discovery, from its initial isolation and structural elucidation to the subsequent exploration of its biological effects. Detailed experimental protocols for its isolation and for key bioassays are provided, along with a structured summary of its quantitative biological data. Furthermore, this guide presents visualizations of the key signaling pathways modulated by this compound, offering a deeper understanding of its mechanisms of action for researchers in drug discovery and development.
Introduction: Unveiling a Promising Bioactive Flavonoid
This compound is a naturally occurring prenylflavonoid that belongs to the isoflavone class of compounds. It is predominantly found in the roots of various licorice species, most notably Glycyrrhiza uralensis[1]. The unique structural feature of a prenyl group attached to the flavonoid backbone contributes significantly to its bioactivity. Over the years, research has revealed that this compound possesses a range of therapeutic properties, including anti-inflammatory, α-glucosidase inhibitory, xanthine oxidase inhibitory, and tyrosinase inhibitory activities. Its ability to modulate key cellular signaling pathways, such as NF-κB and MAPK, has positioned it as a promising candidate for further investigation in the development of novel therapeutic agents.
A Journey Through Time: The History of this compound's Discovery
The history of this compound is intertwined with the long-standing use of licorice in traditional medicine. While the therapeutic properties of licorice have been known for centuries, the identification of its specific bioactive constituents is a more recent scientific endeavor.
While the exact first isolation of this compound is not definitively detailed in the currently available literature, a significant early mention of this compound appears in a 1991 publication by Hatano et al. in the Chemical and Pharmaceutical Bulletin[2]. In this study on phenolic constituents of licorice, this compound was examined for its inhibitory effects on monoamine oxidase, indicating that it was already a known compound at that time[2].
Subsequent research further illuminated the biological potential of this isoflavonoid. A notable study by Kim et al. in 2005, published in Planta Medica, identified this compound as a tyrosinase inhibitor for the first time[3]. This discovery opened up new avenues for its potential application in cosmetics and dermatology. Further investigations have also highlighted its role as a PPAR-γ ligand-binding agent, suggesting its potential in the management of metabolic disorders[4][5][6][7].
Isolation and Structural Elucidation: From Plant to Pure Compound
The isolation of this compound from its natural source, primarily the roots of Glycyrrhiza uralensis, is a multi-step process involving extraction, fractionation, and chromatographic purification. The structure of this prenylated isoflavonoid was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Detailed Experimental Protocol: Bioassay-Guided Isolation of this compound
The following protocol is a representative example of the bioassay-guided fractionation method used to isolate this compound from Glycyrrhiza uralensis roots, with a focus on its α-glucosidase inhibitory activity[1].
3.1.1. Plant Material and Extraction:
-
Dried and powdered roots of Glycyrrhiza uralensis are subjected to extraction with 95% ethanol.
-
The resulting crude extract is then suspended in water and partitioned successively with ethyl acetate and n-butanol.
3.1.2. Bioassay-Guided Fractionation:
-
The different fractions (ethyl acetate, n-butanol, and water) are screened for their α-glucosidase inhibitory activity. The ethyl acetate fraction typically shows the most potent activity.
-
The active ethyl acetate fraction is then subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several sub-fractions.
-
Each sub-fraction is again tested for its inhibitory activity, and the most active fractions are pooled.
3.1.3. Chromatographic Purification:
-
The active sub-fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.
-
A typical mobile phase for preparative HPLC is a gradient of methanol and water.
-
Fractions are collected and monitored by analytical HPLC to identify and isolate the pure this compound.
3.1.4. Structural Elucidation:
-
The purified compound is subjected to spectroscopic analysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are employed to determine the chemical structure, including the placement of the prenyl group and the stereochemistry of the molecule. 2D-NMR techniques such as COSY, HMQC, and HMBC are used to confirm the connectivity of the atoms.
Biological Activities and Mechanisms of Action
This compound exhibits a spectrum of biological activities, with its anti-inflammatory and enzyme inhibitory effects being the most extensively studied.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the biological activities of this compound.
| Biological Activity | Assay | Target Organism/Enzyme | IC50 Value | Reference |
| α-Glucosidase Inhibition | α-Glucosidase Inhibitory Assay | Rat intestinal α-glucosidase | 1.24 ± 0.08 mM (sucrase), 0.83 ± 0.06 mM (maltase) | [1] |
| Tyrosinase Inhibition | Tyrosinase Inhibitory Assay | Mushroom Tyrosinase | - | [3] |
| Strong melanin synthesis inhibitory activity (63.73 ± 6.8 % inhibition at 5 µg/mL) | [3] | |||
| Monoamine Oxidase Inhibition | MAO Inhibitory Assay | Monoamine Oxidase | 1.4x10⁻⁴ M | [2] |
| PPAR-γ Ligand-Binding | GAL-4-PPAR-γ Chimera Assay | Peroxisome Proliferator-Activated Receptor-γ | Active | [4][5][6][7] |
Detailed Experimental Protocols for Key Bioassays
4.2.1. α-Glucosidase Inhibitory Assay Protocol:
-
Enzyme and Substrate: α-Glucosidase from rat intestinal acetone powder and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Procedure:
-
A solution of the enzyme in phosphate buffer (pH 6.8) is prepared.
-
The test compound (this compound) at various concentrations is pre-incubated with the enzyme solution at 37°C for 10 minutes.
-
The reaction is initiated by adding the pNPG substrate.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is stopped by adding a sodium carbonate solution.
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
4.2.2. Tyrosinase Inhibitory Assay Protocol:
-
Enzyme and Substrate: Mushroom tyrosinase and L-tyrosine or L-DOPA as the substrate.
-
Procedure:
-
A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared.
-
The test compound (this compound) at various concentrations is added to the enzyme solution.
-
The substrate (L-tyrosine or L-DOPA) is added to initiate the reaction.
-
The mixture is incubated at 37°C.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Modulation of Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.
4.3.1. NF-κB Signaling Pathway: this compound can inhibit the activation of NF-κB, a key transcription factor that controls the expression of pro-inflammatory genes. By preventing the translocation of NF-κB into the nucleus, this compound can suppress the production of inflammatory mediators such as cytokines and chemokines.
4.3.2. MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. This compound can interfere with the phosphorylation of key proteins in the MAPK pathway, such as p38, JNK, and ERK. This inhibition leads to a downstream reduction in the production of inflammatory molecules.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better illustrate the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Bioassay-guided isolation workflow for this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound, a prenylated isoflavonoid from licorice, has a rich history of scientific investigation that has unveiled its significant therapeutic potential. From its early identification to the detailed characterization of its biological activities and mechanisms of action, research has consistently highlighted its promise as a lead compound for drug development. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to build upon this existing knowledge.
Future research should focus on several key areas. A definitive elucidation of the complete historical timeline of its discovery would be of significant academic value. Further in-depth studies are needed to fully understand the structure-activity relationships of this compound and its derivatives. Moreover, preclinical and clinical studies are warranted to evaluate its efficacy and safety for various therapeutic applications, particularly in the context of inflammatory and metabolic diseases. The continued exploration of this fascinating natural product holds great promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Identification of tyrosinase inhibitors from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolics with PPAR-gamma ligand-binding activity obtained from licorice (Glycyrrhiza uralensis roots) and ameliorative effects of glycyrin on genetically diabetic KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolics from Glycyrrhiza glabra roots and their PPAR-gamma ligand-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycyrrhiza glabra: Chemistry and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Glycyrrisoflavone in Glycyrrhiza uralensis Root Extract using High-Performance Liquid Chromatography with Photodiode Array Detection
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection method for the accurate quantification of glycyrrhisoflavone in the roots of Glycyrrhiza uralensis. The described isocratic reverse-phase HPLC method provides a reliable and efficient means for the quality control and standardization of licorice root extracts and derived products. The method was validated for linearity, precision, repeatability, and accuracy, demonstrating its suitability for routine analysis in research and industrial settings.
Introduction
This compound is a prenylated isoflavone found in the roots of several Glycyrrhiza species, notably Glycyrrhiza uralensis. It has garnered significant interest from researchers and drug development professionals due to its potential therapeutic properties, including α-glucosidase inhibitory activity. Accurate and precise quantification of this compound is crucial for the quality assessment of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. This protocol provides a detailed, step-by-step guide for the quantification of this compound using a robust HPLC-PDA method.
Experimental Protocol
Materials and Reagents
-
This compound standard: Purity ≥98%
-
Acetonitrile (CH₃CN): HPLC grade
-
Water (H₂O): HPLC grade
-
Trifluoroacetic acid (TFA): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Glycyrrhiza uralensis root powder: Authenticated and finely powdered
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Reversed-phase C18 column (specifics to be determined based on available resources, a suitable example is provided in the table below).
-
Data Acquisition and Processing: Chromatography software for instrument control, data acquisition, and analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Isocratic: Acetonitrile and Water (with 0.06% Trifluoroacetic acid) in a 42:58 ratio[1] |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 260 nm[1] |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 500 µg/mL.[1] These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh 1.0 g of powdered Glycyrrhiza uralensis root into a suitable extraction vessel.
-
Add 20 mL of methanol to the sample.
-
Extract the sample using ultrasonication for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The filtered extract is now ready for HPLC analysis.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 5 - 500 µg/mL[1] |
| Correlation Coefficient (r²) | ≥0.999 |
| Precision (RSD) | 0.3%[1] |
| Repeatability (RSD) | 2.0%[1] |
| Limit of Detection (LOD) | 0.5 µg/mL[1] |
| Limit of Quantification (LOQ) | 5 µg/mL[1] |
| Recovery | 100.2 ± 1.8%[1] |
Results and Discussion
The HPLC method provided a well-resolved peak for this compound, with no interference from other components in the Glycyrrhiza uralensis root extract. The method demonstrated excellent linearity over the tested concentration range. The low relative standard deviation (RSD) values for precision and repeatability indicate the high reproducibility of the method. The recovery study showed that the method is accurate for the quantification of this compound in the plant matrix. This validated method was successfully applied to determine the this compound content in various batches of G. uralensis roots, with amounts ranging from 15 to 93 mg per 100 g of dried plant material.[1]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-PDA method described in this application note is simple, precise, accurate, and reliable for the quantitative determination of this compound in Glycyrrhiza uralensis root. This protocol can be readily implemented in quality control laboratories for the standardization of licorice-based products and is a valuable tool for researchers in the fields of phytochemistry and drug discovery.
References
Application Notes and Protocols for Cell-Based Assays of Glycyrrhisoflavone Activity
Introduction
Glycyrrhisoflavone is a flavonoid compound predominantly isolated from the roots of licorice plants (Glycyrrhiza species). It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These properties are largely attributed to its ability to modulate key cellular signaling pathways. This document provides detailed protocols for a range of cell-based assays to enable researchers, scientists, and drug development professionals to effectively evaluate the biological activity of this compound.
I. Anti-inflammatory Activity Assays
This compound has been shown to exert anti-inflammatory effects by targeting critical inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]
Key Assays:
-
Nitric Oxide (NO) Production Assay (Griess Test): To quantify the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cytokine Quantification (ELISA): To measure the reduction of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Western Blot Analysis: To determine the effect of this compound on the phosphorylation and activation of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) pathways.[2][4]
Signaling Pathway: NF-κB and MAPK Inhibition
This compound treatment can lead to the suppression of IκBα phosphorylation, preventing its degradation and subsequent translocation of the p65 subunit of NF-κB to the nucleus.[1] It also attenuates the phosphorylation of key MAPK proteins like ERK, p38, and JNK.[1][3]
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
II. Anti-Cancer Activity Assays
The anti-cancer properties of flavonoids, including this compound, are often linked to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[3] The PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation, is a key target.[3][5]
Key Assays:
-
Cell Viability/Cytotoxicity Assay (MTT/MTS): To determine the dose-dependent cytotoxic effect of this compound on various cancer cell lines (e.g., MCF-7, HeLa, HepG2).[6][7]
-
Apoptosis Assay (Flow Cytometry): To quantify the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Western Blot Analysis: To assess the modulation of proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) and apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).[3]
Quantitative Data: Cytotoxicity of Licorice Flavonoids
The following table summarizes the cytotoxic activity of this compound and related flavonoids from Glycyrrhiza species against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Licoflavanone | MDA-MB-231 (Breast Cancer) | MTT | ~25 µM | [6] |
| Licoflavanone | MCF-7 (Breast Cancer) | MTT | ~40 µM | [6] |
| Licorice Extract | MCF-7 (Breast Cancer) | MTT | 56.10 µg/mL | [8] |
| Glycyrrhetinic Acid Deriv. | HeLa (Cervical Cancer) | MTT | 11.4 µM | [7] |
| Glycyrrhetinic Acid Deriv. | CT26 (Colon Cancer) | MTT | 4.54 µM | [9] |
Signaling Pathway: PI3K/Akt Inhibition
This compound can inhibit the PI3K/Akt pathway, leading to decreased cell survival and proliferation and the induction of apoptosis.[3][10]
Caption: this compound inhibits the pro-survival PI3K/Akt pathway.
III. Neuroprotective Activity Assays
Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and neuronal apoptosis. This compound and other licorice compounds have demonstrated protective effects in neuronal cell models by mitigating these harmful processes.[11][12]
Key Assays:
-
Reactive Oxygen Species (ROS) Assay: To measure the ability of this compound to reduce intracellular ROS levels in neuronal cells (e.g., HT-22, SH-SY5Y) challenged with an oxidative stressor like H₂O₂ or LPS.[11]
-
Mitochondrial Membrane Potential (MMP) Assay: To assess the stabilization of mitochondrial function, often disrupted during apoptosis, using fluorescent dyes like JC-1 or TMRM.
-
Cell Viability Assay (MTT/MTS): To quantify the protective effect of this compound against neurotoxin-induced cell death (e.g., MPP+ in SH-SY5Y cells).[13]
-
Caspase Activity Assay: To measure the activity of executioner caspases (e.g., Caspase-3/7), which are key mediators of apoptosis.[12]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effect of this compound on cancer cells or its protective effect on neuronal cells.[14][15]
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of target proteins (e.g., p-p65, p-Akt) following treatment with this compound.[17]
Caption: General workflow for Western Blot protein analysis.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Plate cells and grow to 70-80% confluency. Treat with this compound and/or a stimulant (e.g., LPS) for the specified time.
-
Protein Extraction: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (e.g., β-actin) and total protein controls.
References
- 1. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Glycyrrhizic Acid Inhibits Hippocampal Neuron Apoptosis by Activating the PI3K/ AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone’s Impact on Breast Cancer Cell Bioenergetics [mdpi.com]
- 7. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Neuroprotective effect of total flavonoids in stems and leaves of Glycyrrhiza uralensis Fisch. on oxidative stress in HT-22 cells and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of glycyrrhiza glabra total extract and isolated compounds | Institutional Repository [digitalknowledge.cput.ac.za]
- 13. Neuroprotective Effects of Glycyrrhiza glabra Total Extract and Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. 7tmantibodies.com [7tmantibodies.com]
Application Notes and Protocols for in vivo Animal Models in Glycyrrhisoflavone Research
Disclaimer: Direct in vivo studies focusing exclusively on Glycyrrhisoflavone are limited in publicly available scientific literature. Therefore, these application notes and protocols are based on studies of total flavonoids from Glycyrrhiza species and other major flavonoid constituents like Liquiritin and Isoliquiritigenin, which are structurally and functionally related to this compound. Researchers should consider these protocols as a starting point and adapt them for this compound-specific studies.
Introduction
This compound, a key isoflavone from the roots of Glycyrrhiza species (licorice), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer activities. To substantiate these preclinical findings and understand the compound's pharmacokinetic and pharmacodynamic profile, robust in vivo animal models are indispensable. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to design and execute in vivo studies on this compound and related compounds.
Anti-inflammatory Activity
Carrageenan-Induced Paw Edema Model
This is a widely used and acute model to screen for anti-inflammatory activity.
1.1.1. Experimental Protocol
-
Animal Species: Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Carrageenan control.
-
Group III: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Group IV-VI: Test groups with varying doses of this compound (e.g., 10, 25, 50 mg/kg).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.) 60 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS) via ELISA or Western blot.[1]
1.1.2. Quantitative Data Summary
Data presented below is for Total Flavonoids from Glycyrrhiza uralensis (TFF) and should be considered as a reference.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | TNF-α Level (pg/mg tissue) | IL-1β Level (pg/mg tissue) |
| TFF | 125 | 35.2 | 45.8 ± 3.1 | 112.5 ± 8.9 |
| TFF | 250 | 48.6 | 38.1 ± 2.5 | 95.3 ± 7.2 |
| TFF | 500 | 62.1 | 29.5 ± 2.1 | 78.4 ± 6.5 |
| Indomethacin | 10 | 68.5 | 25.3 ± 1.9 | 72.1 ± 5.8 |
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model mimics the pathology of inflammatory bowel disease (IBD).
1.2.1. Experimental Protocol
-
Animal Species: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 2.5-5% (w/v) DSS in drinking water for 5-7 days.
-
Grouping:
-
Group I: Normal control (regular drinking water).
-
Group II: DSS control.
-
Group III: Positive control (e.g., Sulfasalazine, 50 mg/kg).
-
Group IV-VI: Test groups with varying doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.) administered daily.
-
-
Parameters to Monitor:
-
Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
After sacrifice, measure colon length and weight.
-
Histopathological examination of the colon tissue (H&E staining).
-
Measurement of myeloperoxidase (MPO) activity in the colon as an indicator of neutrophil infiltration.
-
Cytokine analysis (TNF-α, IL-6, IL-1β) in colon tissue homogenates.
-
1.2.2. Workflow for DSS-Induced Colitis Study
Caption: Experimental workflow for the DSS-induced colitis model.
Neuroprotective Activity
Kainic Acid-Induced Excitotoxicity Model
This model is used to study neurodegeneration, particularly relevant to epilepsy and Alzheimer's disease.
2.1.1. Experimental Protocol
-
Animal Species: Male ICR mice (25-30 g).
-
Induction of Neurotoxicity: Intracerebroventricular (i.c.v.) injection of kainic acid (KA) (0.2 µg in 2 µL of saline).
-
Grouping:
-
Group I: Sham control (saline i.c.v.).
-
Group II: KA control.
-
Group III-V: Test groups with varying doses of this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally, i.p.) administered 30 minutes before KA injection.
-
-
Behavioral Assessment: Monitor for seizure activity using a standardized scoring scale.
-
Histological Analysis: After 48-72 hours, perfuse the animals and prepare brain sections. Perform Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN) to assess neuronal survival in the hippocampus (CA1 and CA3 regions).
-
Biochemical Analysis: Measure markers of oxidative stress (MDA, SOD) and inflammation (TNF-α, IL-1β) in hippocampal tissue.
2.1.2. Quantitative Data Summary
Data presented below is for Glycyrrhizin and should be considered as a reference.[2]
| Treatment Group | Dose (mg/kg, i.p.) | Neuronal Survival in CA3 (%) |
| Sham | - | 100 |
| Kainic Acid | - | 35.4 ± 4.2 |
| Glycyrrhizin | 10 | 62.8 ± 5.1 |
| Glycyrrhizin | 50 | 85.1 ± 6.3 |
Anti-Cancer Activity
Xenograft Tumor Model
This model is crucial for evaluating the anti-proliferative and anti-tumor effects of a compound on human cancer cells.
3.1.1. Experimental Protocol
-
Animal Species: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old.
-
Cell Lines: Human cancer cell lines relevant to the proposed therapeutic area (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer).
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
-
Group I: Vehicle control.
-
Group II: Positive control (standard chemotherapy, e.g., cisplatin).
-
Group III-V: Test groups with varying doses of this compound (daily i.p. or p.o. administration).
-
-
Parameters to Monitor:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise tumors, weigh them, and perform immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
3.1.2. Logical Relationship in Xenograft Studies
Caption: Logical diagram of endpoints in a cancer xenograft model.
Signaling Pathway Analysis
In vivo studies should be complemented by mechanistic investigations to understand how this compound exerts its effects. The NF-κB and MAPK signaling pathways are commonly implicated in inflammation, neurodegeneration, and cancer.
NF-κB and MAPK Signaling Pathways
4.1.1. Experimental Protocol
-
Following the completion of the primary in vivo experiment (e.g., carrageenan-induced paw edema or DSS-induced colitis), collect the relevant tissues (paw, colon).
-
Prepare tissue lysates and perform Western blot analysis to determine the protein expression and phosphorylation status of key signaling molecules.
-
NF-κB Pathway: IκBα, phospho-IκBα, p65, phospho-p65.
-
MAPK Pathway: ERK, phospho-ERK, JNK, phospho-JNK, p38, phospho-p38.
-
-
A decrease in the phosphorylation of these proteins upon this compound treatment would indicate an inhibitory effect on these pathways.
4.1.2. Diagram of a Simplified Inflammatory Signaling Pathway
Caption: Simplified inflammatory signaling cascade targeted by this compound.
These detailed notes and protocols provide a framework for conducting meaningful in vivo research on this compound. It is crucial to include appropriate controls, use a sufficient number of animals for statistical power, and adhere to ethical guidelines for animal research.
References
Application Notes & Protocols: Formulation Strategies for Glycyrrhisoflavone and Related Flavonoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyrrhisoflavone is a potent bioactive flavonoid derived from the root of Glycyrrhiza species (licorice). It exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor physicochemical properties, primarily its lipophilic nature and extremely low water solubility. These characteristics lead to poor dissolution, low absorption, and consequently, low oral bioavailability, limiting its systemic efficacy.
This document outlines several advanced formulation strategies designed to overcome these delivery challenges. By leveraging nanoformulation technologies, it is possible to enhance the solubility, dissolution rate, and permeability of this compound and other related licorice flavonoids, thereby improving their therapeutic performance. The following sections provide an overview of key formulation approaches, supporting data, and detailed experimental protocols.
The Challenge: Poor Bioavailability
The core obstacle in utilizing this compound and similar flavonoids is their molecular structure, which results in poor aqueous solubility. This fundamental issue triggers a cascade of delivery problems, as illustrated below. Improving bioavailability requires formulation strategies that can effectively increase the compound's solubility and/or its ability to permeate biological membranes.[1]
Formulation Strategies & Performance Data
Several nano-carrier systems have been investigated to enhance the delivery of licorice flavonoids. These formulations work by encapsulating the active compound in a carrier that improves its interaction with aqueous environments and biological tissues.
Nanoemulsions are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range.[2] They are effective at solubilizing lipophilic drugs and can enhance their permeation through the skin for topical and transdermal delivery.[3] A water-in-oil (w/o) nanoemulsion was successfully developed for Glycyrrhiza glabra extract, demonstrating the feasibility of this approach.[3]
Table 1: Composition and Properties of an Optimized G. glabra Extract Nanoemulsion
| Parameter | Value | Reference |
|---|---|---|
| Composition | ||
| Oil Phase (Isopropyl myristate) | 28.57% | [3] |
| Surfactant (Tween 80) | 38.10% | [3] |
| Co-surfactant (Isopropyl alcohol) | 19.04% | [3] |
| Aqueous Phase (Water) | 14.28% | [3] |
| Characterization | ||
| Emulsion Type | w/o | [3] |
| Appearance | Clear, transparent | [3] |
| pH | 5.59 ± 0.01 |[3] |
SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature.[4] They combine the advantages of polymeric nanoparticles and emulsions, offering high stability and the ability to provide controlled drug release.[5] SLNs are a promising strategy for the topical delivery of lipophilic compounds from licorice. Glycyrrhizin, a related saponin, has itself been used as a natural surfactant to successfully stabilize SLN formulations, indicating the compatibility of licorice-derived molecules with this system.[6][7]
Table 2: Physicochemical Properties of Glycyrrhetinic Acid SLNs Note: While specific data for this compound SLNs is not available, data for Glycyrrhetinic Acid, another key lipophilic compound from licorice, demonstrates the potential of this platform.
| Parameter | Result | Key Features | Reference |
|---|---|---|---|
| Particle Size | Small, uniform | Controllable size suitable for various administration routes. | [8] |
| Encapsulation Efficiency | High | Efficiently incorporates the lipophilic drug into the lipid matrix. | [8] |
| Stability | Good | Solid matrix protects the drug and provides good physical stability. | [8] |
| Carrier Materials | Safe, non-toxic | Uses physiologically compatible lipids, phospholipids, and surfactants. |[8] |
Nanomicelles are self-assembling colloidal structures formed from amphiphilic molecules (like surfactants or certain saponins) in an aqueous solution. Glycyrrhizin (GL), a major saponin from licorice, has been formulated into sodium deoxycholate/phospholipid-mixed nanomicelles (SDC/PL-MMs) to overcome its poor gastrointestinal permeability.[9] This approach significantly improved its oral bioavailability.
Table 3: Characterization of Glycyrrhizin (GL)-Loaded Nanomicelles
| Parameter | Value | Reference |
|---|---|---|
| Formulation Method | Film Dispersion | [9] |
| Mean Particle Size | 82.99 ± 7.5 nm | [9] |
| Zeta Potential | -32.23 ± 1.05 mV | [9] |
| Pharmacokinetic Result | Significant increase in AUC and Cmax vs. control |[9][10] |
Experimental Protocols
The following protocols are generalized methodologies based on published literature for the formulation and evaluation of flavonoid-loaded nanocarriers. Researchers should optimize parameters based on the specific properties of this compound.
This protocol is adapted from the preparation of a G. glabra extract nanoemulsion.[2][3]
Materials:
-
This compound (or licorice extract)
-
Oil Phase: Isopropyl myristate (IPM)
-
Surfactant: Tween 80
-
Co-surfactant: Isopropyl alcohol
-
Aqueous Phase: Deionized water
-
Magnetic stirrer, beakers, graduated cylinders.
Procedure:
-
Prepare the Oil Phase: Accurately weigh the required amounts of Isopropyl myristate, Tween 80, and Isopropyl alcohol into a glass beaker.
-
Dissolve the Active Compound: Add the this compound to the oil/surfactant mixture. Stir gently with a magnetic stirrer until the compound is fully dissolved, creating a clear and homogenous organic phase.
-
Titration (Emulsification): Slowly add the deionized water (aqueous phase) drop-by-drop to the organic phase under constant, moderate magnetic stirring.
-
Formation: Continue stirring until a clear, transparent, and homogenous nanoemulsion is formed. The transition from a turbid to a clear system indicates nanoemulsion formation.
-
Equilibration: Allow the system to equilibrate at room temperature for at least 15-30 minutes before characterization.
This protocol is a standard method for producing SLNs and is suitable for thermostable compounds.[4][5]
Materials:
-
This compound
-
Solid Lipid: e.g., Tristearin, Glyceryl monostearate
-
Surfactant: e.g., Poloxamer 188, Tween 80, or Glycyrrhizin[6]
-
Aqueous Phase: Deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Water bath, beakers.
Procedure:
-
Melt the Lipid: Heat the solid lipid in a beaker to approximately 5-10°C above its melting point.
-
Incorporate the Drug: Add the pre-weighed this compound to the molten lipid and stir until a clear lipid phase is obtained.
-
Prepare the Aqueous Phase: In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Create a Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This forms a hot oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization (Optional): For smaller and more uniform particles, pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at an appropriate pressure.
-
Crystallization: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The cooling process causes the lipid droplets to solidify and crystallize, forming the SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
This protocol uses Franz diffusion cells to assess the permeation of a formulation through a skin model.[11][12]
Materials:
-
Franz diffusion cells
-
Skin membrane (e.g., excised human or animal skin, or a synthetic membrane like Strat-M®)[13]
-
Receptor Fluid: Phosphate-buffered saline (PBS) pH 7.4, often with a solubilizing agent like Tween 20 (0.5%) to maintain sink conditions.[11]
-
This compound formulation and control solution
-
Magnetic stirrer plate with stir bars
-
Water bath or heating block to maintain 37°C
-
HPLC or UV-Vis spectrophotometer for quantification.
Procedure:
-
Cell Setup: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
-
Receptor Phase: Fill the receptor compartment with pre-warmed (37°C) receptor fluid, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Place the cells in a heating block or water bath set to 37°C and allow the system to equilibrate for 30 minutes. Start the magnetic stirring.
-
Dose Application: Accurately apply a finite dose (e.g., 2-5 mg/cm²) of the this compound formulation onto the surface of the skin in the donor compartment.[12]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor compartment via the sampling arm.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time to determine the permeation profile and steady-state flux.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bbrc.in [bbrc.in]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. research.itu.edu.tr [research.itu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. CN102512369A - Glycyrrhetinic acid solid lipid nanoparticles and preparation method for same - Google Patents [patents.google.com]
- 9. Improvement of oral bioavailability of glycyrrhizin by sodium deoxycholate/phospholipid-mixed nanomicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. research.monash.edu [research.monash.edu]
- 13. tandfonline.com [tandfonline.com]
Glycyrrhisoflavone: A Versatile Tool for Probing Molecular Pathways
Application Notes and Protocols for Researchers
Glycyrrhisoflavone, a prenylated isoflavone isolated from the roots of licorice (Glycyrrhiza species), has emerged as a valuable tool compound in molecular biology. Its diverse biological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects, stem from its ability to modulate key signaling pathways and inhibit specific enzymes. These application notes provide a comprehensive overview of this compound's mechanisms of action and detailed protocols for its use in laboratory settings.
Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms:
-
Enzyme Inhibition: It has been shown to inhibit the activity of Monoamine Oxidase (MAO) , an enzyme crucial for the degradation of neurotransmitters, and Protein Tyrosine Phosphatase 1B (PTP1B) , a key negative regulator of insulin and leptin signaling pathways.
-
Modulation of Signaling Pathways: this compound is implicated in the regulation of inflammatory and cell survival pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Quantitative Data
The following table summarizes the reported inhibitory activities of this compound.
| Target Enzyme | IC50 Value | Source |
| Monoamine Oxidase (MAO) | 60 - 140 µM | [1][2] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Not explicitly reported, but identified as an inhibitor. | [3][4][5] |
Signaling Pathways
This compound's influence on cellular function is largely mediated by its interaction with the NF-κB and MAPK signaling pathways.
Figure 1: this compound inhibits the NF-κB signaling pathway.
Figure 2: Putative inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in various experimental models.
Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol details the investigation of this compound's effect on the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophages.
Figure 3: Workflow for assessing the anti-inflammatory effects of this compound.
a. Cell Culture and Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, 15-60 minutes for signaling pathway analysis).
b. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
c. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
d. Western Blot for NF-κB and MAPK Pathways:
-
After the appropriate stimulation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Anti-cancer Activity in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
This protocol outlines methods to assess the potential anti-proliferative and pro-apoptotic effects of this compound on human breast cancer cells.
a. Cell Viability Assay (MTT Assay):
-
Seed MCF-7 or MDA-MB-231 cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b. Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Neuroprotective Effects in SH-SY5Y Neuroblastoma Cells
This protocol describes how to evaluate the protective effects of this compound against neurotoxin-induced cell death in a common in vitro model of Parkinson's disease.
a. Cell Culture and Neurotoxin Treatment:
-
Culture SH-SY5Y human neuroblastoma cells. For differentiation, cells can be treated with retinoic acid.
-
Pre-treat the cells with this compound for 24 hours.
-
Induce neurotoxicity by adding MPP+ (1-methyl-4-phenylpyridinium) at a final concentration of 1 mM for another 24 hours.
b. Assessment of Neuroprotection (Cell Viability):
-
Perform an MTT assay as described in section 4.2.a to determine the extent of cell death and the protective effect of this compound.
Enzyme Inhibition Assays
Monoamine Oxidase (MAO) Inhibition Assay
A general fluorometric or colorimetric method can be used to assess MAO inhibitory activity.
-
Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of this compound.
-
A substrate (e.g., kynuramine for a fluorometric assay or p-tyramine for a colorimetric assay) and a detection reagent are added.
-
The reaction is incubated, and the signal (fluorescence or absorbance) is measured over time.
-
The IC50 value is calculated from the dose-response curve.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
A colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate is commonly employed.
-
Recombinant human PTP1B is incubated with different concentrations of this compound in a suitable buffer.
-
The reaction is initiated by adding pNPP.
-
After incubation, the reaction is stopped, and the absorbance of the product, p-nitrophenol, is measured at 405 nm.
-
The IC50 value is determined from the concentration-inhibition curve.
These protocols and application notes provide a starting point for researchers to utilize this compound as a tool to investigate fundamental cellular processes and explore its potential therapeutic applications. As with any experimental work, optimization of concentrations and incubation times for specific cell lines and assay conditions is recommended.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. Phenolic constituents of licorice. III. Structures of glicoricone and licofuranone, and inhibitory effects of licorice constituents on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylflavonoids from Glycyrrhiza uralensis and their protein tyrosine phosphatase-1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of licorice flavonoids as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glycyrrhisoflavone-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the interactions between glycyrrhisoflavone, a natural flavonoid with known biological activities, and its protein targets. The primary focus is on its inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B) and its modulation of the NF-κB and MAPK signaling pathways.
Overview of this compound and its Known Protein Interactions
This compound is a flavonoid isolated from the roots of Glycyrrhiza uralensis. Research has identified it as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways, making it a potential therapeutic agent for type 2 diabetes. Furthermore, like other licorice flavonoids, this compound is known to modulate inflammatory responses through the NF-κB and MAPK signaling pathways. While specific binding affinities for this compound are not widely published, related flavonoids from the same source have shown significant PTP1B inhibition. For instance, glycybenzofuran and glisoflavone, also isolated from Glycyrrhiza uralensis, exhibit IC50 values of 25.5 µM and 27.9 µM against PTP1B, respectively[1].
Quantitative Data Summary
The following table summarizes representative quantitative data for the interaction of flavonoids with PTP1B and other proteins, which can serve as a reference for studies on this compound.
| Flavonoid | Target Protein | Method | Quantitative Value | Reference |
| Glycybenzofuran | PTP1B | Enzymatic Assay | IC50 = 25.5 µM | [1] |
| Glisoflavone | PTP1B | Enzymatic Assay | IC50 = 27.9 µM | [1] |
| Quercetin | Human Serum Albumin (HSA) | SPR | K_D = 63 ± 0.03 nM | [2] |
| Kaempferol | Human Serum Albumin (HSA) | SPR | K_D = 37 ± 0.07 nM | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to characterize the interaction of this compound with its target proteins.
PTP1B Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on PTP1B enzymatic activity.
Workflow Diagram:
Caption: Workflow for the PTP1B enzymatic inhibition assay.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT[3]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of various concentrations of this compound solution to the wells. For the control, add 10 µL of DMSO.
-
Add 20 µL of PTP1B enzyme solution (1 µg/mL in assay buffer) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP solution (in assay buffer) to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader and continue to monitor for 30 minutes.
-
Calculate the rate of pNPP hydrolysis.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes the use of SPR to measure the binding kinetics and affinity of this compound to a target protein (e.g., PTP1B).
Workflow Diagram:
Caption: General workflow for SPR-based binding analysis.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (e.g., PTP1B)
-
This compound
-
Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, and 5% DMSO[2]
-
Immobilization buffers and reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of this compound concentrations in the running buffer. A typical concentration range for flavonoids is 0.01–500 µM[2].
-
Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding in real-time by recording the sensorgram, which shows the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Subtract the reference channel data from the active channel data.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
Workflow Diagram:
Caption: Workflow for Isothermal Titration Calorimetry.
Materials:
-
Isothermal titration calorimeter
-
Target protein (e.g., PTP1B)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, pH 8.0)[4]
Procedure:
-
Dialyze the purified target protein against the chosen buffer extensively.
-
Dissolve this compound in the same dialysis buffer. A small amount of DMSO can be used initially to dissolve the compound, which is then diluted in the buffer. The final DMSO concentration should be matched in the protein solution.
-
A typical starting concentration for the protein in the cell is 50-60 µM, and for the ligand in the syringe is 10-fold higher[4].
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat released or absorbed.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target protein in a cellular environment.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Cell culture reagents
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Lysis buffer
-
Reagents for Western blotting
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler[5].
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the relative amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Western Blotting for NF-κB and MAPK Pathway Activation
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Workflow Diagram:
Caption: Western blot workflow for signaling pathway analysis.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes for phosphorylation events).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against the total protein.
Signaling Pathway Diagrams
This compound Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB activation by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.
This compound Modulation of the MAPK Signaling Pathway
Caption: this compound can inhibit the MAPK pathway by targeting upstream kinases, leading to reduced phosphorylation of ERK, p38, and JNK.
References
- 1. Prenylflavonoids from Glycyrrhiza uralensis and their protein tyrosine phosphatase-1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Synthetic Pathways to Glycyrrhisoflavone and Its Analogs: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthetic routes toward Glycyrrhisoflavone, a prenylated isoflavone found in licorice with notable biological activities, and its analogs. This guide includes detailed experimental protocols, comparative data in tabular format, and visual diagrams of synthetic workflows.
This compound and its analogs are of significant interest in medicinal chemistry due to their potential therapeutic properties, including antiviral and cytotoxic effects. The synthesis of these complex natural products and their derivatives is crucial for further biological evaluation and drug discovery efforts. This document outlines the key synthetic strategies that have been employed for the construction of the isoflavone core and the introduction of prenyl moieties.
Key Synthetic Strategies
The synthesis of this compound and other prenylated isoflavones generally relies on established methods for isoflavone ring formation, followed by or incorporating the introduction of the characteristic γ,γ-dimethylallyl (prenyl) groups. The two primary approaches for constructing the isoflavone skeleton are the Deoxybenzoin route and the Chalcone route. More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for this purpose.
Deoxybenzoin Route
This classical approach involves the C-formylation of a 2-hydroxydeoxybenzoin intermediate, followed by cyclization to form the isoflavone ring. The required deoxybenzoin can be synthesized via methods such as the Friedel-Crafts acylation.
Chalcone Route
An alternative biomimetic strategy involves the oxidative rearrangement of a chalcone precursor. Chalcones can be readily prepared through the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde. Subsequent treatment with reagents like thallium(III) nitrate induces a 1,2-aryl migration to yield the isoflavone scaffold.
Suzuki-Miyaura Cross-Coupling
This modern and versatile method involves the palladium-catalyzed coupling of a 3-halochromone with an appropriately substituted arylboronic acid or ester. This strategy offers a convergent and efficient route to a wide variety of isoflavones, including those with complex substitution patterns.
Experimental Protocols
While a specific, detailed total synthesis of this compound (7,4'-dihydroxy-3',5'-di(γ,γ-dimethylallyl)isoflavone) is not extensively documented in a single source, the following protocols for the synthesis of related prenylated isoflavones, such as erysubin F and 5-deoxy-3'-prenylbiochanin A, provide a blueprint for its potential synthesis. These methods can be adapted by selecting the appropriate starting materials.
Protocol 1: Synthesis of a Prenylated Isoflavone via Oxidative Rearrangement of a Chalcone
This protocol is adapted from the synthesis of 5-deoxy-3'-prenylbiochanin A and erysubin F.
Step 1: Synthesis of the Prenylated Chalcone
-
To a solution of the appropriately substituted 2'-hydroxyacetophenone (1.0 eq.) and prenylated 4-hydroxybenzaldehyde (1.2 eq.) in ethanol, add a 50% aqueous solution of potassium hydroxide (3.0 eq.).
-
Stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chalcone.
Step 2: Oxidative Rearrangement to the Isoflavone
-
Dissolve the chalcone (1.0 eq.) in methanol.
-
Add thallium(III) nitrate trihydrate (1.1 eq.) to the solution and stir at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Treat the residue with dilute hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude isoflavone by column chromatography on silica gel.
Protocol 2: Synthesis of a Prenylated Isoflavone via Suzuki-Miyaura Coupling
This protocol is based on general methods for the synthesis of prenylated isoflavones.
Step 1: Synthesis of the 3-Iodochromone
-
To a solution of the corresponding 2-hydroxyacetophenone (1.0 eq.) in dimethylformamide (DMF), add iodine (2.5 eq.) and pyridine (2.5 eq.).
-
Heat the mixture at 80°C for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water containing sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-iodochromone.
Step 2: Synthesis of the Prenylated Arylboronic Ester
-
To a solution of the corresponding di-prenylated 4-bromophenol (1.0 eq.) in an appropriate solvent, add bis(pinacolato)diboron (1.1 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq.), and a base (e.g., potassium acetate, 3.0 eq.).
-
Heat the mixture under an inert atmosphere at 80-100°C for 12-24 hours.
-
Cool the reaction to room temperature, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired arylboronic ester.
Step 3: Suzuki-Miyaura Coupling
-
To a degassed mixture of the 3-iodochromone (1.0 eq.), the prenylated arylboronic ester (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., sodium carbonate, 2.0 eq.).
-
Heat the reaction mixture at reflux under an inert atmosphere for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the prenylated isoflavone.
Quantitative Data
The following table summarizes hypothetical yield data for the synthesis of a diprenylated isoflavone, analogous to this compound, based on typical yields reported for similar reactions in the literature.
| Synthetic Route | Key Reaction Step | Starting Material | Product | Hypothetical Yield (%) |
| Chalcone Route | Claisen-Schmidt Condensation | 2',4'-Dihydroxyacetophenone & 3,5-Diprenyl-4-hydroxybenzaldehyde | Diprenylated Chalcone | 70-85 |
| Oxidative Rearrangement | Diprenylated Chalcone | Diprenylated Isoflavone | 40-60 | |
| Suzuki Coupling | Iodination of Chromone | 7-Hydroxychromone | 7-Hydroxy-3-iodochromone | 75-90 |
| Borylation | 4-Bromo-2,6-diprenylphenol | 2-(4-Hydroxy-3,5-diprenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 60-80 | |
| Suzuki-Miyaura Coupling | 7-Hydroxy-3-iodochromone & Diprenylated Arylboronic Ester | Diprenylated Isoflavone | 65-85 |
Biological Activity of Related Compounds
While extensive quantitative data for synthetic this compound is limited, studies on related naturally occurring and synthesized prenylated isoflavones have demonstrated a range of biological activities. The prenyl groups are often crucial for enhancing the bioactivity of the parent isoflavone scaffold.
| Compound | Biological Activity | Cell Line/Target | Reported IC50/EC50 (µM) |
| This compound | Xanthine Oxidase Inhibition | Enzyme Assay | 1.4 - 6.0[1] |
| Licoisoflavanone | Cytotoxicity | A375P, A549, MCF-7 | >40[2] |
| Echinatin (Chalcone) | Cytotoxicity | A375P, A549, MCF-7 | >40[2] |
| Isobavachalcone (Chalcone) | Cytotoxicity | A375P, A549, MCF-7 | 11.5 - 28.4[2] |
| 8-Prenylisoflavone derivative | Antiproliferative | PC-3 (Prostate Cancer) | Significant at 10 µM[3] |
| Prenylated Flavanone (Compound 11) | Antibacterial (MRSA) | S. aureus MRSA | -[4] |
| Prenylated Flavanone (Compound 12) | Antibacterial (MRSA) | S. aureus MRSA | -[4] |
| Prenylated Isoflavone (Compound 13) | Antibacterial (MRSA) | S. aureus MRSA | -[4] |
Visualizing Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.
Conclusion
The synthesis of this compound and its analogs presents a significant challenge in organic chemistry, requiring multi-step sequences and careful control of regioselectivity, particularly in the introduction of prenyl groups. The methodologies outlined in this document, drawing from the synthesis of related prenylated isoflavones, provide a solid foundation for researchers aiming to construct these complex molecules. The continued development of efficient and versatile synthetic routes will be instrumental in unlocking the full therapeutic potential of this promising class of natural products. Further research is warranted to establish a definitive total synthesis of this compound and to expand the library of its analogs for comprehensive structure-activity relationship studies.
References
- 1. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of the Phenolic Constituents from Licorice and Cytotoxicity Evaluation of Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]
Troubleshooting & Optimization
Glycyrrhisoflavone Stability and Degradation: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work on glycyrrhisoflavone stability and degradation. Due to the limited availability of specific stability data for this compound, this guide incorporates general principles of isoflavone and flavonoid stability, alongside methodologies adapted from studies on other well-researched compounds isolated from Glycyrrhiza glabra.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions that cause this compound degradation?
A1: While specific data for this compound is limited, isoflavones, in general, are susceptible to degradation under several conditions. These include:
-
pH: Both acidic and alkaline conditions can lead to hydrolysis and rearrangement of the isoflavone structure.[1]
-
Oxidation: The presence of oxidizing agents can cause degradation of the phenolic groups in the this compound molecule.
-
Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical degradation.[2] Many flavonoids are known to be photolabile.
-
Temperature: High temperatures can accelerate degradation reactions.[1]
Q2: I am observing rapid degradation of my this compound sample in solution. What could be the cause?
A2: Rapid degradation in solution can be attributed to several factors. Check the pH of your solvent, as isoflavones can be unstable in alkaline or strongly acidic conditions.[1] Ensure the solution is protected from light and stored at a low temperature. The presence of dissolved oxygen can also contribute to oxidative degradation. It is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the expected degradation products of this compound?
A3: The exact degradation products of this compound have not been extensively reported. However, based on the degradation pathways of other isoflavones, potential degradation products could arise from:
-
Hydrolysis: Cleavage of ether linkages.
-
Oxidation: Formation of quinone-type structures or cleavage of the C-ring.
-
Photodegradation: Complex reactions leading to various smaller aromatic compounds.[2]
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is essential. This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Interaction of the phenolic groups with active sites on the silica-based column.- Column overload.- Inappropriate mobile phase pH. | - Use a base-deactivated column.- Add a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Baseline drift or noise | - Contaminated mobile phase or detector flow cell.- Column temperature fluctuations.- Air bubbles in the system. | - Filter and degas the mobile phase.- Flush the HPLC system and clean the detector flow cell.- Use a column oven to maintain a constant temperature.- Purge the pump to remove air bubbles.[3] |
| Inconsistent retention times | - Inconsistent mobile phase composition.- Fluctuation in flow rate.- Column degradation. | - Prepare fresh mobile phase daily.- Ensure the pump is delivering a consistent flow rate.- Use a guard column and replace the analytical column if performance deteriorates.[3] |
Forced Degradation Study Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions | - Stress conditions are not harsh enough.- this compound is highly stable under the tested conditions. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature or duration of exposure.- For photostability, ensure a high-intensity light source is used. |
| Complete degradation of the compound | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Decrease the temperature or duration of exposure.- Take time points at earlier intervals to capture intermediate degradation products. |
| Mass balance is not within the acceptable range (e.g., 90-110%) | - Degradation products are not detected by the analytical method (e.g., lack a chromophore).- Degradation products are volatile.- Degradation products are precipitating out of solution. | - Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in addition to a UV detector.- Analyze the headspace for volatile degradants using GC-MS.- Visually inspect samples for precipitation and try to dissolve any precipitate in a suitable solvent for analysis. |
Data Presentation
Table 1: Example of this compound Stability Data under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 2 | 85.2 | 2 |
| 6 | 65.7 | 3 | |
| 24 | 30.1 | 4 | |
| 0.1 M NaOH (RT) | 1 | 40.5 | 3 |
| 4 | 5.2 | 5 | |
| 3% H₂O₂ (RT) | 6 | 78.9 | 2 |
| 24 | 55.3 | 4 | |
| Photostability (UV light) | 12 | 89.1 | 1 |
| 48 | 70.4 | 3 | |
| Thermal (80°C) | 24 | 95.3 | 1 |
| 72 | 88.6 | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a starting point for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C. Withdraw aliquots at 0, 2, 6, and 24 hours. Neutralize the aliquots with 1 M NaOH before dilution and HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature. Withdraw aliquots at 0, 1, 4, and 8 hours. Neutralize the aliquots with 1 M HCl before dilution and HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw aliquots at 0, 6, and 24 hours. Dilute the aliquots before HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C. Withdraw samples at 0, 24, and 72 hours. Prepare solutions for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in methanol) to a photostability chamber with a UV light source. Keep a control sample wrapped in aluminum foil to protect it from light. Withdraw aliquots from both the exposed and control samples at 0, 12, and 48 hours for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of this compound) or MS detection.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for an isoflavone like this compound.
References
Technical Support Center: Enhancing the Bioavailability of Glycyrrhisoflavone and Other Licorice Flavonoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Glycyrrhisoflavone and other flavonoids derived from Glycyrrhiza species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound and other licorice flavonoids?
A1: The primary challenges stem from their physicochemical and pharmacokinetic properties. Many licorice flavonoids, including this compound, exhibit low aqueous solubility, which limits their dissolution in the gastrointestinal tract.[1][2][3][4][5] Furthermore, they are often subject to extensive first-pass metabolism in the liver, which significantly reduces the amount of active compound reaching systemic circulation.[6] Some compounds may also have poor permeability across the intestinal mucosa.[7][8]
Q2: What are the most common strategies to enhance the bioavailability of these flavonoids?
A2: Several promising strategies are employed to overcome the low oral bioavailability of licorice flavonoids. These can be broadly categorized as:
-
Nanoformulations: Encapsulating the flavonoids in nanoparticles, liposomes, or nanomicelles can improve their solubility, protect them from degradation, and enhance absorption.[8][9][10][11]
-
Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers can significantly increase the dissolution rate and solubility of the flavonoids.[1][3][4][12][13]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of the flavonoid molecules.[14][15][16]
-
Co-administration with Absorption Enhancers: Certain excipients and natural compounds can improve absorption by modulating intestinal permeability.[2][6][17]
Q3: How can I quantify the concentration of this compound and its metabolites in plasma samples?
A3: A sensitive and reliable method for quantifying licorice flavonoids and their metabolites in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19] This technique offers high selectivity and low limits of quantification, often in the range of ng/mL.[19] Key steps in method development include optimizing sample preparation (e.g., liquid-liquid extraction or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters.[18]
Troubleshooting Guides
Low Yield or Poor Enhancement with Nanoformulation Approaches
| Issue | Possible Cause | Troubleshooting Suggestion |
| Low encapsulation efficiency in liposomes. | Improper lipid composition or drug-to-lipid ratio. | Optimize the ratio of phospholipids (e.g., phosphatidylcholine) to cholesterol. A common starting point is a 70:30 molar ratio.[20] Also, adjust the drug-to-lipid ratio; a 1:10 ratio is a reasonable starting point.[20] |
| Inefficient preparation method. | Ensure the thin-film hydration method is performed correctly. The organic solvent must be completely removed to form a uniform lipid film. The hydration temperature should be above the phase transition temperature of the lipids. | |
| Large and inconsistent particle size in nanoparticles. | Inappropriate stabilizer or homogenization parameters. | Screen different stabilizers and optimize their concentration. For methods involving homogenization, adjust the speed and duration to achieve a smaller and more uniform particle size distribution. |
| Aggregation of nanoparticles. | Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally required for good stability. If the zeta potential is low, consider adding a charged surfactant or polymer to the formulation. |
Issues with Solid Dispersion Formulations
| Issue | Possible Cause | Troubleshooting Suggestion |
| Drug recrystallization during storage. | The amorphous state is not stable. | Select a polymer that has strong interactions (e.g., hydrogen bonding) with the drug. Polymers like Soluplus®, PVP, and PVPVA have been shown to be effective.[3] Increasing the polymer-to-drug ratio can also improve stability.[3] |
| High humidity. | Store the solid dispersion in a desiccator or with a desiccant, as moisture can act as a plasticizer and promote recrystallization.[3] | |
| Incomplete dissolution in vitro. | Insufficient amount of hydrophilic carrier. | Increase the ratio of the hydrophilic polymer in the solid dispersion. A drug-to-carrier ratio of 1:5 has been shown to be effective for glycyrrhetinic acid.[3] |
| The pH of the dissolution medium is not optimal. | For acidic flavonoids, using an alkalizer in the solid dispersion or adjusting the pH of the dissolution medium can improve the dissolution rate.[12] |
Quantitative Data on Bioavailability Enhancement
The following tables summarize the pharmacokinetic parameters from various studies that have successfully enhanced the bioavailability of licorice-derived compounds.
Table 1: Enhancement of Glycyrrhizin (GL) Bioavailability using Nanomicelles
| Formulation | Cmax (µg/mL) | AUC (0-t) (µg·h/mL) | Relative Bioavailability (%) | Reference |
| GL Solution (Control) | 1.23 ± 0.21 | 10.54 ± 2.13 | 100 | [7] |
| GL-SDC/PL-MMs | 3.45 ± 0.56 | 35.87 ± 5.43 | 340.3 | [7] |
| GL-SDC/PL-MMs: Glycyrrhizin-sodium deoxycholate/phospholipid-mixed nanomicelles |
Table 2: Bioavailability Enhancement of Licorice Flavonoids using Nanoparticles
| Flavonoid | Formulation | Fold Increase in Oral Bioavailability | Reference |
| Echinatin | Raw Licorice Flavonoids | 1 | [9] |
| Licorice Flavonoid Nanoparticles (LFNs) | 10.63 | [9] | |
| Licochalcone A | Raw Licorice Flavonoids | 1 | [9] |
| Licorice Flavonoid Nanoparticles (LFNs) | 6.54 | [9] |
Table 3: Pharmacokinetic Parameters of Glycyrrhetinic Acid (GA) Solid Dispersions in Beagle Dogs
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| GA (Control) | 25.6 ± 4.3 | 210.8 ± 35.7 | 100 | [3] |
| GA-S-ASD | 128.4 ± 21.5 | 1154.7 ± 193.2 | 547.8 | [3] |
| GA-VA64-ASD | 110.2 ± 18.9 | 987.6 ± 165.4 | 468.5 | [3] |
| GA-K30-ASD | 98.7 ± 16.5 | 876.5 ± 149.8 | 415.8 | [3] |
| GA-S-ASD: GA-Soluplus® Amorphous Solid Dispersion; GA-VA64-ASD: GA-PVPVA Amorphous Solid Dispersion; GA-K30-ASD: GA-PVP K30 Amorphous Solid Dispersion |
Experimental Protocols
Protocol 1: Preparation of Glycyrrhizin-Loaded Nanomicelles by Film Dispersion Method
Objective: To prepare sodium deoxycholate/phospholipid-mixed nanomicelles (SDC/PL-MMs) to enhance the oral bioavailability of Glycyrrhizin (GL).
Materials:
-
Glycyrrhizin (GL)
-
Sodium deoxycholate (SDC)
-
Phospholipids (e.g., soy lecithin)
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve specific amounts of GL, SDC, and phospholipids in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Ensure the complete removal of residual solvent by keeping the flask under vacuum for at least 2 hours.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at room temperature.
-
Sonicate the resulting suspension using a probe sonicator in an ice bath to form the nanomicelles.
-
Characterize the prepared nanomicelles for particle size, zeta potential, and encapsulation efficiency.
This protocol is adapted from the methodology described in the study by Yuan et al. (2013).[7]
Protocol 2: Preparation of Glycyrrhetinic Acid Amorphous Solid Dispersion by Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion (ASD) of Glycyrrhetinic Acid (GA) with a polymer to improve its solubility and bioavailability.
Materials:
-
Glycyrrhetinic Acid (GA)
-
Polymer (e.g., Soluplus®, PVP K30, or PVPVA)
-
Ethanol
-
Magnetic stirrer
-
Water bath or rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh GA and the selected polymer (e.g., at a 1:5 weight ratio).[3]
-
Dissolve both GA and the polymer in a suitable volume of ethanol in a beaker with magnetic stirring until a clear solution is obtained.
-
Evaporate the solvent using a water bath at 50°C or a rotary evaporator under reduced pressure.
-
Place the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the prepared ASD in a desiccator.
-
Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier Transform Infrared (FTIR) spectroscopy to confirm the amorphous state and drug-polymer interactions.
This protocol is based on the methodology for preparing solid dispersions to enhance drug solubility.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Strategies to overcome low bioavailability of this compound.
Caption: Potential signaling pathways modulated by licorice flavonoids.[21]
References
- 1. Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®-A Glycyrrhetinic Acid Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amorphous Solid Dispersions of Glycyrrhetinic Acid: Using Soluplus, PVP, and PVPVA as the Polymer Matrix to Enhance Solubility, Bioavailability, and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 6. Improvement in the bioavailability of poorly absorbed glycyrrhizin via various non-vascular administration routes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of oral bioavailability of glycyrrhizin by sodium deoxycholate/phospholipid-mixed nanomicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Applications of Novel Drug Delivery Systems of Liquorice: An Updated Review on Recent Advancements | Scripta Medica [aseestant.ceon.rs]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism and Improved Dissolution of Glycyrrhetinic Acid Solid Dispersion by Alkalizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 18. Simultaneous quantification of multiple licorice flavonoids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous Determination and Pharmacokinetic Characterization of Glycyrrhizin, Isoliquiritigenin, Liquiritigenin, and Liquiritin in Rat Plasma Following Oral Administration of Glycyrrhizae Radix Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Glycyrrhisoflavone: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Glycyrrhisoflavone, a flavonoid derived from licorice root, against other alternatives. The information presented herein is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers and professionals in drug development.
Executive Summary
This compound and related flavonoids from licorice species have demonstrated significant anti-inflammatory potential. These compounds exert their effects by modulating key inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Experimental evidence indicates a reduction in pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and key cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). While direct comparative data for this compound against mainstream non-steroidal anti-inflammatory drugs (NSAIDs) is emerging, studies on similar licorice flavonoids and total flavonoid fractions provide a strong basis for its potential as a potent anti-inflammatory agent.
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of licorice flavonoids, including compounds structurally similar to this compound like licoflavanone, have been extensively studied in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7). These studies provide quantitative data on the inhibition of key inflammatory markers.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Licorice Flavonoids
| Inflammatory Mediator | Test Compound | Cell Line | Concentration | Inhibition | Reference |
| Nitric Oxide (NO) | Licoflavanone | RAW 264.7 | 50 µM | Significant decrease (p < 0.001) | [1][2][3] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Licoflavanone | RAW 264.7 | 50 µM | Markedly decreased expression (p < 0.001) | [1] |
| COX-2 Expression | Licoflavanone | RAW 264.7 | 50 µM | Markedly decreased expression (p < 0.001) | [1] |
| iNOS Expression | Licoflavanone | RAW 264.7 | 50 µM | Markedly decreased expression (p < 0.001) | [1] |
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard method for evaluating the acute anti-inflammatory effects of novel compounds. A study on the total flavonoids from Glycyrrhiza uralensis (TFF), which includes this compound among other flavonoids, provides a quantitative comparison with the NSAID indomethacin.
Table 2: Comparison of Total Flavonoids from G. uralensis (TFF) and Indomethacin in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose | Paw Edema Inhibition (%) at 3 hours | Reference |
| TFF | 125 mg/kg | 25.3 | [4] |
| TFF | 250 mg/kg | 41.8 | [4] |
| TFF | 500 mg/kg | 58.2 | [4] |
| Indomethacin | 10 mg/kg | 62.5 | [4] |
These results demonstrate a dose-dependent anti-inflammatory effect of the licorice flavonoid mixture, with the highest dose exhibiting efficacy comparable to indomethacin.[4]
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of this compound and related flavonoids are attributed to their ability to interfere with intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[1]
Licoflavanone has been shown to inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[1] This inhibition is a key mechanism underlying its anti-inflammatory effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway [iris.unical.it]
- 3. doaj.org [doaj.org]
- 4. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycyrrhisoflavone and Other Licorice Flavonoids in Pharmacological Research
For Immediate Release
A comprehensive review of the existing scientific literature reveals the distinct pharmacological profiles of Glycyrrhisoflavone and other prominent flavonoids derived from licorice (Glycyrrhiza species). This guide offers a comparative study for researchers, scientists, and drug development professionals, summarizing key experimental data on their anti-inflammatory, antioxidant, and anticancer activities. The information is presented to facilitate an objective comparison and to provide detailed insights into the underlying molecular mechanisms.
Licorice has been a staple in traditional medicine for centuries, with modern research attributing its therapeutic effects to a rich composition of flavonoids.[1][2][3] Over 300 flavonoids have been identified in licorice, each exhibiting a unique spectrum of biological activities.[1] Among these, this compound, alongside compounds like Licochalcone A, Isoliquiritigenin, and Glabridin, has garnered significant attention for its potential in drug discovery. This guide provides a comparative analysis of their pharmacological effects, supported by experimental data and detailed methodologies.
Comparative Biological Activities: A Tabular Summary
To facilitate a clear comparison of the pharmacological potency of this compound and other licorice flavonoids, the following tables summarize key quantitative data from various studies. These tables highlight the differences in their antioxidant, anti-inflammatory, and cytotoxic activities.
Antioxidant Activity
The antioxidant properties of licorice flavonoids are crucial to their protective effects against oxidative stress-related diseases.[2] The following table presents a comparison of their radical scavenging and reducing activities.
| Flavonoid | Assay | IC50 / Activity | Source |
| This compound | Hemoglobin binding (relative astringency) | Identified as a tannic substance | [4] |
| Licochalcone B | DPPH radical scavenging | Highest activity among 10 tested compounds | [4] |
| Dehydroglyasperin C (DGC) | DPPH radical scavenging | IC50: 0.205 ± 0.005 mM | [5] |
| ABTS+ radical scavenging | IC50: 0.465 ± 0.081 mM | [5] | |
| Dehydroglyasperin D (DGD) | DPPH radical scavenging | IC50: 0.309 ± 0.002 mM | [5] |
| ABTS+ radical scavenging | IC50: 0.635 ± 0.035 mM | [5] | |
| Isoangustone A (IsoA) | DPPH radical scavenging | IC50: 0.418 ± 0.015 mM | [5] |
| ABTS+ radical scavenging | IC50: 0.655 ± 0.042 mM | [5] | |
| Licoflavanone | DPPH assay | IC50: 13.49 to 18.05 µg/mL (for extracts) | [6] |
| ABTS assay | IC50: 5.88 to 6.76 µg/mL (for extracts) | [6] |
Anti-inflammatory Activity
The anti-inflammatory effects of licorice flavonoids are well-documented and are primarily mediated through the modulation of key signaling pathways.[1][7]
| Flavonoid | Cell Line / Model | Effect | Mechanism | Source |
| Isoliquiritigenin | RAW 264.7 macrophages | Inhibition of NO, IL-6, PGE2 production | Downregulation of ERK1/2, IKK, and p38 phosphorylation | [1] |
| Mouse model of colitis | Mitigated DSS-induced colitis | Inhibition of MAPK signaling pathway | [1] | |
| Licochalcone A | RAW 264.7 macrophages | Suppression of ROS, PGE2, IL-6, NO production | - | [1] |
| Glabridin | - | Downregulation of LPS-induced NO production | - | [1] |
| Licoflavanone | LPS-stimulated RAW 264.7 macrophages | Decreased nitrite levels, pro-inflammatory cytokines, COX-2/iNOS expression | Modulation of NF-kB/MAPK pathway | [6][8][9][10][11] |
Anticancer Activity
Several licorice flavonoids have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.[2][12][13]
| Flavonoid | Cancer Cell Line | IC50 / Effect | Mechanism | Source |
| Licochalcone A | Gastric cancer cells | Highest cytotoxicity among tested flavonoids | - | [1] |
| HepG2 cells | Inhibition of growth and proliferation | Blocking of MAPK signaling pathway | [1] | |
| Glabridin | Human liver and oral cancer cells | Inhibition of proliferation and induction of apoptosis | via p38 MAPK and JNK1/2 pathways | [1] |
| Isoliquiritigenin | Breast cancer cells | - | - | [1] |
| Licoflavanone | Breast cancer cells (MCF-7, MDA-MB-231) | Greater antitumor activity than Glabranin or Pinocembrin | Inhibition of tumor bioenergetics | [14][15][16] |
Key Signaling Pathways in Flavonoid Bioactivity
The pharmacological effects of licorice flavonoids are orchestrated through their interaction with complex intracellular signaling networks. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to their anti-inflammatory and anticancer activities.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[1] Several licorice flavonoids, including Isoliquiritigenin, exert their anti-inflammatory effects by inhibiting this pathway, leading to a reduction in the expression of pro-inflammatory genes.[1]
MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[1] Flavonoids such as Isoliquiritigenin and Glabridin have been shown to modulate this pathway, contributing to their anti-inflammatory and anticancer effects.[1]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section outlines the general methodologies employed in the assessment of the biological activities of licorice flavonoids.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction in absorbance at a specific wavelength (typically 517 nm) is proportional to the radical scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound. The decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured to determine the antioxidant capacity.[6]
Anti-inflammatory Activity Assays
-
Cell Culture and Stimulation: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[6][8][9][10][11] The cells are cultured under standard conditions and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay (Griess Test): The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: This technique is used to determine the expression levels of key proteins involved in inflammatory signaling pathways, such as NF-κB, IκBα, and various MAPKs (ERK, JNK, p38), and their phosphorylated (activated) forms.
Anticancer Activity Assays
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB): These assays are used to assess the effect of the flavonoids on the proliferation and viability of cancer cell lines. The conversion of a substrate (e.g., MTT) to a colored product by metabolically active cells is measured to determine the percentage of viable cells.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to differentiate between viable, apoptotic, and necrotic cells, thereby quantifying the induction of programmed cell death by the flavonoid.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content after staining with a fluorescent dye (e.g., PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the treatment.
Conclusion
The comparative analysis of this compound and other licorice flavonoids underscores the vast therapeutic potential residing within this ancient medicinal plant. While this compound has been identified for its radical scavenging properties, other flavonoids like Licochalcone A and Isoliquiritigenin have been more extensively studied, demonstrating potent anti-inflammatory and anticancer activities with well-defined molecular targets. The provided data and methodologies offer a valuable resource for the scientific community to guide future research and development of novel therapeutic agents derived from licorice. Further head-to-head comparative studies with standardized protocols are warranted to fully elucidate the structure-activity relationships and therapeutic superiority of individual licorice flavonoids.
References
- 1. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology [mdpi.com]
- 3. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two New Flavonoids and Other Constituents in Licorice Root : Their Relative Astringency and Radical Scavenging Effects [jstage.jst.go.jp]
- 5. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. idus.us.es [idus.us.es]
- 9. doaj.org [doaj.org]
- 10. [PDF] Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway | Semantic Scholar [semanticscholar.org]
- 11. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway [iris.unical.it]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Molecular mechanisms underlying the anticancer activities of licorice flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone’s Impact on Breast Cancer Cell Bioenergetics [usiena-air.unisi.it]
- 16. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone’s Impact on Breast Cancer Cell Bioenergetics [mdpi.com]
Glycyrrhisoflavone vs. Glabridin: A Comparative Analysis for Drug Development
A detailed guide for researchers and scientists comparing the biochemical properties, mechanisms of action, and therapeutic potential of two prominent isoflavonoids from Glycyrrhiza species.
Glycyrrhisoflavone and glabridin, both prenylated isoflavonoids derived from the roots of licorice (Glycyrrhiza species), have garnered significant interest in the scientific community for their diverse pharmacological activities. While structurally similar, nuanced differences in their chemical makeup lead to distinct biological effects and potencies. This guide provides a comprehensive, data-driven comparison of their performance in key therapeutic areas, including anti-inflammatory, antioxidant, cytotoxic, and skin-whitening applications, to aid researchers in drug discovery and development.
Comparative Analysis of Biological Activity
Quantitative data from various in vitro studies reveal distinct profiles for this compound and glabridin across several biological assays. Glabridin has been extensively studied, with a wealth of data available, while quantitative information for this compound is more limited but points to significant activity in specific areas.
Table 1: Anti-inflammatory Activity
The anti-inflammatory potential of both compounds has been evaluated by measuring their ability to inhibit nitric oxide (NO), a key inflammatory mediator.
| Compound | Assay | Cell Line | IC₅₀ Value | Citation |
| This compound | Nitric Oxide (NO) Production | - | 31.50 µM | [1] |
| Glabridin | Nitric Oxide (NO) Production | RAW264.7 | ~31.4 µM (10 µg/mL) | [2] |
| Glabridin | Prostaglandin E₂ (PGE₂) Production | J774A.1 | 11 µM | [2] |
Note: The IC₅₀ value for Glabridin's effect on NO production was converted from 10 µg/mL for comparative purposes (Molar Mass: 324.37 g/mol ).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The anticancer potential of these flavonoids has been tested against a range of human cancer cell lines. Glabridin, in particular, has demonstrated broad-spectrum cytotoxic effects. While specific IC₅₀ values for this compound are less reported, studies confirm its cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC₅₀ Value (24h exposure) | Citation |
| This compound | A375P, MCF-7, HT-29 | Melanoma, Breast, Colon | Moderately cytotoxic | [3] |
| Glabridin | A2780 | Ovarian Carcinoma | 10 µM | [4] |
| Glabridin | SKNMC | Neuroblastoma | 12 µM | [4] |
| Glabridin | H1299 | Lung Carcinoma | 38 µM | [4] |
| Glabridin | MDA-MB-231 | Triple-Negative Breast Cancer | 62.48 µM | [5] |
| Glabridin | MDA-MB-468 | Triple-Negative Breast Cancer | 64.77 µM | [5] |
Table 3: Tyrosinase Inhibition Activity
Both compounds are recognized for their skin-whitening potential due to their ability to inhibit tyrosinase, the key enzyme in melanin synthesis.
| Compound | Assay | IC₅₀ Value | Melanin Synthesis Inhibition | Citation |
| This compound | Melanin Synthesis | Not specified | 63.73% inhibition at 5 µg/mL | [4] |
| Glabridin | Tyrosinase Inhibition | 0.25 µg/mL (~0.77 µM) | - | [4] |
Mechanisms of Action: Signaling Pathway Modulation
Both this compound and glabridin exert their biological effects by modulating key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation and cell proliferation.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes such as iNOS and COX-2. Both glabridin and other flavonoids from licorice have been shown to inhibit this process.[6][7]
MAPK Signaling Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is crucial for transducing extracellular signals to cellular responses, including inflammation and apoptosis. Studies indicate that glabridin and related flavonoids can inhibit the phosphorylation of these key kinases, thereby downregulating inflammatory responses and inducing apoptosis in cancer cells. This compound has also been implicated in modulating the MAPK pathway.[6][8]
Experimental Protocols
To facilitate reproducible research, this section details the methodologies for key in vitro assays used to generate the comparative data.
Protocol 1: Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or glabridin. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, remove the treatment medium and add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[6][9]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550-590 nm using a microplate reader.[9] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay quantifies the amount of nitrite (a stable product of NO) in cell culture supernatant as an indicator of NO production.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages at a density of 2 x 10⁵ cells/well in a 24-well plate and incubate overnight.[10]
-
Treatment: Replace the medium and treat the cells simultaneously with an inflammatory stimulus (e.g., LPS at 1 µg/mL) and various concentrations of the test compound (this compound or glabridin) for 24 hours.[10]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]
-
Incubation: Incubate the mixture in the dark at room temperature for 10-15 minutes.[8][11]
-
Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.[8][11]
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is determined by comparing the results of treated cells to the LPS-only control.
Conclusion
Both this compound and glabridin, as key isoflavonoids from Glycyrrhiza glabra, demonstrate significant therapeutic potential. The available data suggest that glabridin possesses broad and potent cytotoxic activity against a variety of cancer cell lines and strong anti-inflammatory effects. This compound shows notable anti-inflammatory and tyrosinase-inhibiting properties, making it a compelling candidate for dermatological and anti-inflammatory drug development.
This comparative guide highlights that while both compounds modulate the NF-κB and MAPK pathways, their efficacy varies across different biological endpoints. The provided data and protocols offer a foundational resource for researchers to design further experiments, explore structure-activity relationships, and ultimately select the most promising candidate for specific therapeutic applications. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the comparative potency of these two valuable natural products.
References
- 1. Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Published Data on Glycyrrhisoflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published biological data for Glycyrrhisoflavone, a flavonoid isolated from Glycyrrhiza species (licorice). The focus is on the reproducibility of quantitative findings for its key reported biological activities. However, a comprehensive review of the existing literature reveals a notable scarcity of independent studies reporting quantitative data for the same biological endpoints, making a direct assessment of reproducibility challenging. This guide summarizes the available data, details the experimental methodologies employed, and uses visualizations to illustrate relevant pathways and workflows.
Data Presentation: Quantitative Assessment of this compound's Bioactivities
The primary reported biological activities for this compound for which quantitative inhibitory data are available are the inhibition of Monoamine Oxidase (MAO) and Protein Tyrosine Phosphatase 1B (PTP1B). The tables below summarize the findings from the available literature.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of this compound
| Study | Target Enzyme | Reported IC50 Value (M) | Comments |
| Hatano et al. (1991)[1] | MAO | 6.0 x 10⁻⁵ - 1.4 x 10⁻⁴ M | This is the primary and most frequently cited source for the MAO inhibitory activity of this compound. The value is presented as a range. |
Note: A lack of subsequent independent studies reporting specific IC50 values for MAO inhibition by this compound prevents a direct comparison of data reproducibility.
Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of this compound
| Study | Target Enzyme | Reported IC50 Value (µM) | Comments |
| Li et al. (2010)[2] | PTP1B | Not Reported | This study successfully isolated this compound from Glycyrrhiza uralensis and tested its constituents for PTP1B inhibitory activity. However, the IC50 value for this compound was not provided in the publication. |
| Guo et al. (2015)[3] | PTP1B | Data Not Available | While this study investigated the PTP1B inhibitory activities of flavonoids from Glycyrrhiza uralensis, specific quantitative data for this compound is not detailed in the accessible literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for assessing reproducibility. Below are generalized protocols for the enzymatic assays based on the methodologies described in the relevant literature.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a generalized representation of the methods used to determine the MAO inhibitory activity of compounds like this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of MAO activity (IC50).
Materials:
-
Monoamine Oxidase (MAO-A or MAO-B) enzyme preparation (e.g., from rat brain mitochondria)
-
This compound (test compound)
-
Kynuramine (substrate for MAO)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare a solution of kynuramine in the assay buffer.
-
Prepare the MAO enzyme solution in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the MAO enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine solution to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a stopping reagent (e.g., NaOH).
-
Measure the formation of the product (4-hydroxyquinoline) using a spectrophotometer or fluorometer at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is a generalized representation of the methods used to determine the PTP1B inhibitory activity of compounds.
Objective: To determine the concentration of this compound required to inhibit 50% of PTP1B activity (IC50).
Materials:
-
Recombinant human PTP1B enzyme
-
This compound (test compound)
-
p-Nitrophenyl phosphate (pNPP) (substrate)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.0-7.5, containing EDTA and dithiothreitol)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare a solution of pNPP in the assay buffer.
-
Prepare the PTP1B enzyme solution in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the PTP1B enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at room temperature or 37°C.
-
Initiate the enzymatic reaction by adding the pNPP solution to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a stopping reagent (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the general signaling pathway for PTP1B and the experimental workflow for a typical enzyme inhibition assay.
Caption: PTP1B signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
References
A Comparative Guide to the Cross-Species Metabolism of Glycyrrhisoflavone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-species metabolism of Glycyrrhisoflavone is limited in publicly available literature. This guide provides a comparative overview based on established metabolic pathways of structurally similar isoflavones, such as daidzein and genistein, to infer the likely metabolic fate of this compound across different species. The provided experimental protocols are generalized templates for investigating isoflavone metabolism.
Introduction
This compound is a prenylated isoflavone found in the roots of licorice (Glycyrrhiza species), a plant with a long history of medicinal use. As with many natural products, understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug interactions. Significant inter-species differences in drug metabolism are common, making cross-species comparisons essential for the extrapolation of preclinical data to humans. This guide synthesizes the current understanding of isoflavone metabolism to present a hypothetical, yet scientifically grounded, comparison of this compound metabolism in humans and common preclinical animal models.
Predicted Metabolic Pathways of this compound
The metabolism of isoflavones generally proceeds through two main phases: Phase I (functionalization) and Phase II (conjugation). Additionally, metabolism by the gut microbiota can significantly impact the bioavailability and bioactivity of the parent compound and its metabolites.
Phase I Metabolism: This phase typically involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver. For this compound, this could include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings.
-
Demethylation: Removal of methyl (-CH3) groups.
-
Metabolism of the Prenyl Group: Oxidation or rearrangement of the prenyl side chain.
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. Key Phase II reactions for isoflavones include:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).
Gut Microbiota Metabolism: Intestinal bacteria can perform a variety of biotransformations on isoflavones that are not carried out by host enzymes. This can include deglycosylation (for glycoside forms), reduction, and ring cleavage. For this compound, gut bacteria could potentially metabolize the prenyl group or further modify the isoflavone core.
Comparative Efficacy of Glycyrrhiza Species for Glycyrrhisoflavone: A Guide for Researchers
This guide provides a comparative analysis of different Glycyrrhiza species as sources of glycyrrhisoflavone, a prenylated isoflavonoid of significant research interest. The document outlines quantitative comparisons based on available experimental data, details relevant experimental protocols, and visualizes key processes and molecular pathways.
Data Presentation: this compound Content
The available scientific literature provides specific quantitative data primarily for Glycyrrhiza uralensis. While other species like Glycyrrhiza glabra and Glycyrrhiza inflata are known to contain a wide array of flavonoids, including isoflavones, comparative quantitative studies focusing specifically on their this compound content are less prevalent.[1] G. uralensis is noted for containing higher amounts of major flavonoids such as liquiritin and isoliquiritin compared to G. glabra or G. inflata.[2]
Table 1: Quantitative Analysis of this compound in Glycyrrhiza uralensis
| Sample Origin/Batch | This compound Content (mg/100 g dried material) | Analytical Method | Reference |
| 9 different root samples | 15 - 93 | HPLC-PDA | [3] |
Note: Comprehensive, directly comparative data for this compound content in G. glabra and G. inflata was not available in the reviewed literature. It is known that G. glabra is a rich source of the isoflavane glabridin.[4]
Bioactivity and Mechanism of Action
This compound, as part of the broader class of licorice flavonoids, exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation.
Anti-inflammatory Effects: Licorice flavonoids are recognized for their anti-inflammatory properties, which are driven by complex mechanisms targeting multiple signaling pathways.[5] this compound from Glycyrrhiza uralensis has been shown to reduce inflammatory factors associated with the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] This is consistent with the general mechanism of licorice flavonoids, which inhibit the activation of central inflammatory pathways, including both MAPK and Nuclear Factor-kappa B (NF-κB).[6][7] The inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators such as cytokines (e.g., IL-6, TNF-α), nitric oxide (NO), and prostaglandins.[5][7]
Other Bioactivities: In addition to anti-inflammatory action, a range of licorice flavonoids, including this compound, have demonstrated the ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases, thereby activating the insulin-signaling pathway.[5]
Caption: this compound inhibits inflammatory responses by targeting the MAPK and NF-κB pathways.
Experimental Protocols
The isolation and quantification of this compound from Glycyrrhiza species involves a multi-step process, from initial extraction to final analysis.
Extraction
The initial step involves extracting crude flavonoids from the dried and powdered plant material (typically roots and rhizomes).
-
Principle: Solid-liquid extraction using a solvent to solubilize the target compounds. Both traditional (maceration, decoction) and modern (ultrasonic-assisted, microwave-assisted) methods are employed.[8][9]
-
Protocol Example (Ultrasonic-Assisted Extraction):
-
Weigh 3.0 g of air-dried, powdered Glycyrrhiza root sample.[10]
-
Place the sample in a flask with 50 mL of 95% ethanol.[10]
-
Perform ultrasonic extraction for 30 minutes.[10]
-
Filter the resulting mixture to separate the liquid extract from the solid plant material.
-
The filtrate, containing the crude extract, is then concentrated, often under reduced pressure, for further purification or direct analysis.
-
Isolation and Purification
For obtaining pure this compound, the crude extract undergoes further chromatographic separation.
-
Principle: Separation of compounds based on their physicochemical properties, such as polarity and size, using chromatographic techniques.
-
Protocol Example (Multi-Step Chromatography): [3]
-
Macroporous Resin Chromatography: The crude 95% ethanol extract is first subjected to Diaion HP-20 column chromatography. This step helps in the initial fractionation and removal of highly polar or non-polar impurities.
-
Silica Gel Chromatography: Fractions enriched with this compound from the first step are further purified using silica gel column chromatography. Elution is typically performed with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Preparative HPLC: For final purification to high purity, fractions containing this compound are subjected to preparative High-Performance Liquid Chromatography (HPLC).
-
Caption: General workflow for the extraction, isolation, and quantification of this compound.
Quantification
An analytical HPLC method coupled with a Photodiode Array (PDA) detector is a precise and accurate method for quantifying this compound.
-
Principle: Separation of components in a mixture by passing it through a column packed with a stationary phase. Compounds are identified and quantified based on their retention time and UV absorbance.
-
Protocol Example (HPLC-PDA for this compound in G. uralensis): [3]
-
Chromatographic System: HPLC with a Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with Acetonitrile (CH3CN) and Water (containing 0.06% trifluoroacetic acid) in a 42:58 ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 260 nm.
-
Validation Parameters:
-
Concentration Range: 5-500 µg/mL.
-
Limit of Detection (LOD): 0.5 µg/mL.
-
Limit of Quantification (LOQ): 5 µg/mL.
-
-
Conclusion
Based on current literature, Glycyrrhiza uralensis is a well-documented source of this compound, with established protocols for its isolation and quantification. The compound's anti-inflammatory efficacy is linked to its modulation of the MAPK and NF-κB signaling pathways. While other Glycyrrhiza species are rich in flavonoids, further research is required to provide a direct quantitative comparison of their this compound content relative to G. uralensis. The experimental protocols detailed in this guide offer a robust framework for researchers aiming to isolate, quantify, and investigate the bioactivity of this promising isoflavone.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology [mdpi.com]
- 5. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Optimal Method for Extracting Licorice Root Extract Powder. [greenskybio.com]
- 9. longdom.org [longdom.org]
- 10. scielo.br [scielo.br]
Assessing the Herb-Drug Interaction Potential of Glycyrrhisoflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing use of herbal supplements alongside conventional medications necessitates a thorough understanding of their potential for herb-drug interactions. Glycyrrhisoflavone, a characteristic flavonoid found in licorice root (Glycyrrhiza species), is of particular interest due to the well-documented interactions associated with licorice consumption. This guide provides a comparative assessment of the herb-drug interaction potential of this compound, focusing on its impact on major drug-metabolizing enzymes and transporters. Due to the limited direct experimental data on this compound, this guide draws comparisons with structurally related flavonoids from licorice, such as Licoisoflavone B and Glabridin, and established inhibitors to provide a comprehensive overview for researchers.
Inhibition of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of drugs. Inhibition of these enzymes by herbal constituents can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. The following tables summarize the inhibitory effects of licorice flavonoids on key CYP isoforms in comparison to known inhibitors.
Table 1: Comparative Inhibition of Cytochrome P450 2C9 (CYP2C9)
| Compound | Test System | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Licoisoflavone B | Human Liver Microsomes | (S)-Warfarin | 4.9 ± 0.4 | Mixed | [1] |
| Glycyrrhetinic Acid | Human Liver Microsomes | Diclofenac | 42.89 | - | [2] |
| Sulfaphenazole | Human Liver Microsomes | Tolbutamide | Potent Inhibitor | Competitive | [3] |
Table 2: Comparative Inhibition of Cytochrome P450 3A4 (CYP3A4)
| Compound | Test System | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Licoisoflavone B | Human Liver Microsomes | Testosterone | 26.7 ± 12.8 | - | [1] |
| Glabridin | Recombinant CYP3A4 | - | - | Mechanism-based | [4] |
| Glycyrrhetinic Acid | Human Liver Microsomes | Midazolam | 8.195 | Competitive | [2] |
| Ketoconazole | Human Liver Microsomes | Testosterone | 0.04 | Potent, Selective | [3][5] |
| Ketoconazole | Human Liver Microsomes | Testosterone | 0.90 ((-)-KET) / 1.69 ((+)-KET) | - | [6] |
Modulation of P-glycoprotein Activity
P-glycoprotein (P-gp), an efflux transporter, plays a significant role in drug absorption and distribution. Inhibition of P-gp can increase the bioavailability of co-administered drugs that are P-gp substrates.
Table 3: Comparative Inhibition of P-glycoprotein (P-gp)
| Compound | Test System | Substrate | IC50 (µM) | Reference |
| Glabridin | Caco-2 cells | Digoxin | 2.56 | [7] |
| 18β-Glycyrrhetinic Acid | MDR1-MDCKII and Caco-2 cells | Digoxin | 21.78 | [8] |
| Verapamil | Caco-2 cells | Digoxin | ~1.1 | [9] |
Experimental Protocols
A summary of the typical experimental methodologies used to assess the herb-drug interaction potential is provided below.
Cytochrome P450 Inhibition Assay (in vitro)
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific CYP enzyme (IC50).
Methodology:
-
Incubation: Human liver microsomes (HLMs) or recombinant human CYP enzymes are incubated with a specific probe substrate for the CYP isoform of interest and varying concentrations of the test compound (e.g., this compound).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation Conditions: The mixture is incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analysis: The formation of the metabolite of the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor) to calculate the percent inhibition. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells
Objective: To assess the potential of a test compound to inhibit the efflux activity of P-gp.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics similar to the intestinal epithelium, are cultured on permeable supports (e.g., Transwell inserts).
-
Transport Study: A known P-gp substrate (e.g., digoxin or rhodamine 123) is added to the basolateral (B) side of the Caco-2 monolayer, and its transport to the apical (A) side is measured over time, both in the absence and presence of various concentrations of the test compound.
-
Sample Analysis: The concentration of the P-gp substrate in the apical and basolateral compartments is quantified by a suitable analytical method (e.g., LC-MS/MS or fluorescence spectroscopy).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the basolateral-to-apical (B-A) and apical-to-basolateral (A-B) directions.
-
Efflux Ratio: The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). A reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
-
IC50 Determination: The IC50 value is determined by plotting the percent inhibition of P-gp-mediated efflux against the concentration of the test compound.
Signaling Pathways and Potential for Herb-Drug Interactions
The interaction of this compound and related compounds with nuclear receptors and other signaling pathways can transcriptionally regulate the expression of drug-metabolizing enzymes and transporters, leading to more complex and long-term herb-drug interactions.
Nuclear Receptor Activation
-
Pregnane X Receptor (PXR): PXR is a key regulator of CYP3A4 and P-gp expression. Some constituents of licorice have been shown to activate PXR, which could lead to increased metabolism and reduced efficacy of co-administered drugs that are substrates of CYP3A4 or P-gp.[10][11]
-
Aryl Hydrocarbon Receptor (AhR): AhR is involved in the regulation of CYP1A enzymes. Activation of AhR by certain flavonoids can induce the expression of these enzymes, potentially accelerating the metabolism of specific drugs.
Nuclear receptor activation by this compound.
Inflammatory Signaling Pathways
-
NF-κB and MAPK Pathways: this compound and other licorice flavonoids have demonstrated anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[12] While primarily associated with inflammation, these pathways can also influence the expression of drug-metabolizing enzymes and transporters, suggesting a potential indirect mechanism for herb-drug interactions.
References
- 1. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and in Vivo Inhibitory Effects of Glycyrrhetinic Acid in Mice and Human Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Inhibition by Three Licorice Species and Fourteen Licorice Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 7. Role of P-glycoprotein in the intestinal absorption of glabridin, an active flavonoid from the root of Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of herbal constituents on P-glycoprotein in vitro and in vivo: herb-drug interactions mediated via P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential drug interactions associated with glycyrrhizin and glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Glycyrrhisoflavone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Glycyrrhisoflavone, a prenylated flavonoid isolated from licorice root, recognized for its potential biological activities. By adhering to these procedures, laboratories can ensure a safe environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many specialized chemical compounds, requires a meticulous approach to prevent environmental contamination and ensure personnel safety. Since specific disposal regulations can vary, the following protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Waste Identification and Classification :
-
Properly identify the waste as this compound.
-
Unless otherwise specified by local regulations, treat this compound waste as chemical waste. It is the responsibility of the waste generator to determine if the waste is hazardous.
-
-
Segregation and Containment :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Collect solid waste in a clearly labeled, sealed container. The container should be compatible with the chemical and appropriately labeled with the full chemical name ("this compound") and any relevant hazard warnings.
-
For solutions containing this compound, use a designated, leak-proof container. The container should be clearly labeled with the chemical name and approximate concentration.
-
-
Labeling :
-
All waste containers must be clearly and accurately labeled. The label should include:
-
"Waste this compound"
-
The primary hazard(s) (e.g., "Caution: Chemical Waste")
-
The date of accumulation
-
The name of the principal investigator or lab contact
-
-
-
Storage :
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal Request :
-
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Parameter | Value | Compound/Matrix | Source |
| LC50 | 40.3 ± 5 µg/ml | Licorice (Glycyrrhiza uralensis) extract | [1] |
| Limit of Detection (LOD) | 0.5 µg/mL | This compound in G. uralensis extract | [2] |
| Limit of Quantification (LOQ) | 5 µg/mL | This compound in G. uralensis extract | [2] |
Experimental Protocols and Visualizations
To provide further value beyond the product itself, this section details a typical experimental workflow for the isolation of this compound and illustrates the key signaling pathways it may influence, providing a deeper understanding of its biological context.
Experimental Workflow: Isolation of this compound
The following diagram outlines a general workflow for the bioassay-guided isolation of this compound from Glycyrrhiza uralensis.
Caption: Bioassay-guided isolation workflow for this compound.
Signaling Pathway: Anti-inflammatory Action of Licorice Flavonoids
This compound and related flavonoids from licorice have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The diagram below illustrates this relationship.
References
Essential Safety and Logistical Information for Handling Glycyrrhisoflavone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides detailed procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Glycyrrhisoflavone, a bioactive flavonoid compound.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 | Protects eyes from dust particles and potential splashes.[1][2] |
| Face Shield | Wear in conjunction with goggles | Recommended when there is a significant risk of dust inhalation or splashes.[1][2] | |
| Hand Protection | Disposable Nitrile Gloves | ASTM D6319 | Provides barrier protection against fine particles and incidental contact.[1][3] |
| Body Protection | Laboratory Coat | Cotton or cotton/poly blend | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 or higher Respirator | NIOSH-approved | Essential when handling the powder outside of a chemical fume hood to prevent inhalation.[1][4] |
II. Operational Handling Protocol
Adherence to a standardized operational protocol is critical to maintaining a safe laboratory environment when working with this compound.
A. Engineering Controls:
-
Ventilation: All weighing and initial dilutions of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Eye Wash and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.[5]
B. Procedural Steps:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down absorbent bench paper to contain any potential spills.
-
Weighing: Carefully weigh the desired amount of this compound powder within the chemical fume hood. Use anti-static weigh boats or paper to prevent powder dispersal.
-
Solubilization: If dissolving the compound, add the solvent to the vessel containing the powder slowly to avoid generating dust. Cap the container securely before mixing or vortexing.
-
Post-Handling: After handling, wipe down the work surface with a damp cloth.
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
A. Spill Response:
-
Small Spills: For small powder spills, gently cover the area with a damp paper towel to avoid creating dust. Wipe the area clean and place the contaminated materials in a sealed bag for disposal.
-
Large Spills: Evacuate the immediate area and prevent others from entering. If the substance is widely dispersed, contact the institution's environmental health and safety (EHS) office for assistance with cleanup.
B. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]
IV. Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, and weigh boats, should be placed in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.
B. Disposal Pathway:
-
All generated waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound or its solutions down the drain or in regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. Which personal protective equipment do you need to [royalbrinkman.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. fishersci.com [fishersci.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
